molecular formula C10H7NO4 B011831 3-Methyl-6-nitrocoumarin CAS No. 103030-08-6

3-Methyl-6-nitrocoumarin

Cat. No.: B011831
CAS No.: 103030-08-6
M. Wt: 205.17 g/mol
InChI Key: PWANMOIIIMORBV-UHFFFAOYSA-N
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Description

3-Methyl-6-nitrocoumarin ( 95532-74-4) is a synthetic coumarin derivative with a molecular formula of C10H7NO4 and a molecular weight of 205.17 g/mol . It belongs to the 3-arylcoumarin scaffold, a structure recognized for its broad pharmacological potential in medicinal chemistry research . Compounds based on this scaffold have been associated with diverse biological activities, including significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus . Structure-activity relationship (SAR) studies on nitrocoumarins indicate that the presence of a methyl substituent on the core structure can be a key structural feature influencing bioactivity . As a building block in organic and medicinal chemistry, this compound can be synthesized via methods such as the Perkin reaction, which condenses substituted salicylaldehydes with appropriate arylacetic acids . This compound is intended for research applications such as investigating new antimicrobial agents, exploring structure-activity relationships, and developing novel bioactive molecules. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-6-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-6-4-7-5-8(11(13)14)2-3-9(7)15-10(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWANMOIIIMORBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371698
Record name 3-Methyl-6-nitrocoumarin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103030-08-6, 95532-74-4
Record name 3-Methyl-6-nitrocoumarin
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URL https://comptox.epa.gov/dashboard/DTXSID70371698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-6-nitrocoumarin
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Synthetic Methodologies for 3 Methyl 6 Nitrocoumarin and Analogous Nitrated Coumarin Derivatives

Classical and Green Synthetic Approaches to the Coumarin (B35378) Nucleus

The construction of the fundamental coumarin scaffold, a benzopyrone structure, can be achieved through several well-established synthetic routes. researchgate.net These methods have been adapted and refined over the years to improve yields, reduce environmental impact, and increase molecular diversity.

The Pechmann condensation is a cornerstone method for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org The reaction proceeds through transesterification, followed by an intramolecular electrophilic attack on the activated phenol ring and subsequent dehydration to form the coumarin. wikipedia.orgscispace.com

For the synthesis of a precursor to 3-methyl-6-nitrocoumarin, one might start with a suitably substituted phenol and an ester like ethyl acetoacetate (B1235776). The reaction is traditionally catalyzed by strong acids such as concentrated sulfuric acid. jetir.orgscite.ai However, this classical approach often requires harsh conditions.

In the pursuit of greener synthesis, significant research has focused on replacing corrosive acid catalysts. Solid acid catalysts like Amberlyst-15 have proven effective, enabling the reaction to proceed under solvent-free conditions with high yields and allowing for catalyst recycling. scispace.comresearchgate.net For instance, the condensation of resorcinol (B1680541) with ethyl acetoacetate using Amberlyst-15 at 110°C under solvent-free conditions yields 7-hydroxy-4-methylcoumarin in approximately 95% yield. scispace.com Other green alternatives include the use of inexpensive and reusable organocatalysts like humic acid, which can catalyze the reaction in minutes under solvent-free conditions. benthamdirect.com

Table 1: Selected Pechmann Condensation Conditions for Coumarin Synthesis

Phenol Reactantβ-KetoesterCatalystConditionsYieldReference
ResorcinolEthyl acetoacetateConc. H₂SO₄5°C to Room Temp, 18h88% jetir.org
Substituted PhenolsEthyl acetoacetateOxalic AcidMicrowave, Solvent-freeHigh niscpr.res.inniscpr.res.in
ResorcinolEthyl acetoacetateAmberlyst-15110°C, 100 min, Solvent-free~95% scispace.com
Phenolsβ-KetoestersHumic Acid80°C, 5-8 min, Solvent-free91-99% benthamdirect.com

The Knoevenagel condensation is another powerful tool for coumarin synthesis. This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to the carbonyl group of an o-hydroxybenzaldehyde, followed by dehydration and cyclization (lactone formation). wikipedia.orgsigmaaldrich.com The catalyst is typically a weak base, such as piperidine (B6355638) or an amine salt. wikipedia.orgkjscollege.com

Green chemistry principles have been extensively applied to this reaction. Microwave irradiation has been used to accelerate the condensation of salicylaldehydes with ethyl acetate (B1210297) derivatives in the presence of piperidine under solvent-free conditions. kjscollege.com The use of water as a reaction medium represents a significant environmental improvement, as it is non-toxic and economical. clockss.org Studies have shown that the one-pot reaction of o-hydroxyaryl aldehydes with active methylene compounds like malononitrile (B47326) can proceed efficiently in water, yielding 3-substituted coumarins in high purity. clockss.org Furthermore, ultrasound-assisted synthesis using biodegradable solvents like waste curd water has also been developed for preparing coumarin-3-carboxylic acids. eurjchem.com

Table 2: Knoevenagel Condensation Approaches for Coumarin Synthesis

Aldehyde ReactantActive Methylene CompoundCatalyst/MediumConditionsProduct TypeReference
Salicylaldehyde derivativesEthyl acetate derivativesPiperidineMicrowave, Solvent-freeSubstituted Coumarins kjscollege.com
o-Hydroxyaryl aldehydesAcetonitrilesWaterOne-pot3-Substituted Coumarins clockss.org
2-HydroxybenzaldehydesDimethyl malonateWaste Curd WaterUltrasonic irradiation, 40°CCoumarin-3-carboxylic acids eurjchem.com
3-FormylchromonesMalononitrilePEG-400MicrowaveChromylidene nitriles niscpr.res.in

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, have emerged as a highly efficient and atom-economical strategy for synthesizing complex molecules, including coumarin derivatives. researchgate.net This approach allows for the rapid generation of molecular diversity from simple starting materials. nih.gov

For example, furo[3,2-c]coumarins have been synthesized in a one-pot, three-component reaction of 4-hydroxycoumarin (B602359), an arylglyoxal monohydrate, and allyltrimethylsilane, mediated by Lewis acids like FeCl₃ or ZnCl₂. researchgate.net Another approach involves the reaction of 4-hydroxycoumarin derivatives with aldehydes and α-halo ketones in a green solvent mixture of water and imidazole (B134444) to produce complex coumarins in high yields. nih.gov The use of microwave assistance can further accelerate these reactions, as demonstrated in the double enol-Ugi condensation to create coumarin dimers in just a few minutes. unex.es

Directed Nitration for C-6 and Other Position Selective Substitution

Once the coumarin nucleus is formed, the next step towards this compound is the introduction of the nitro (NO₂) group onto the benzene (B151609) ring via electrophilic aromatic substitution. The position of nitration is highly dependent on the existing substituents on the ring and the reaction conditions.

The nitration of a coumarin ring, such as a 3-methylcoumarin (B74530) or the closely related 4-methylcoumarin, typically yields a mixture of isomers, primarily the 6-nitro and 8-nitro derivatives. jetir.orgchemmethod.com The electron-donating groups (like hydroxyl or methoxy) and the oxygen atom of the pyrone ring direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In the case of 7-hydroxy-4-methylcoumarin, the primary sites of attack are C-6 and C-8. jetir.orgresearchgate.net

Achieving regioselectivity—the preferential formation of one isomer over another—is a key challenge. The choice of nitrating agent can significantly influence the outcome. While a standard mixture of concentrated nitric acid and sulfuric acid is commonly used, other reagents have been developed for improved selectivity. jetir.orgmdpi.com For instance, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used for the nitration of coumarins. tandfonline.com Using CAN in combination with hydrogen peroxide in an aqueous medium has been shown to provide better regioselectivity for nitration at the C-6 position of 7-hydroxycoumarins compared to using CAN in acetic acid. tandfonline.com Another approach involves using cupric nitrate impregnated on K10 montmorillonite (B579905) clay (claycop), which can yield regioselective mononitro coumarins at room temperature. researchgate.net

Studies on the nitration of substituted coumarins have shown that lower temperatures often favor the formation of the 6-nitro isomer. For example, in the nitration of 4,7-dimethylcoumarin (B83668), stirring the reaction mixture at room temperature for three hours after an initial hour in an ice bath resulted in a higher yield of the 6-nitro isomer. chemmethod.comchemmethod.com Conversely, maintaining the reaction at a low temperature (below 5°C) for an extended period (overnight or 24 hours) tends to favor the formation of the 8-nitro isomer. chemmethod.comchemmethod.com

A typical procedure for synthesizing a mixture of 7-hydroxy-4-methyl-6-nitrocoumarin and 7-hydroxy-4-methyl-8-nitrocoumarin (B94725) involves dissolving 7-hydroxy-4-methylcoumarin in concentrated sulfuric acid at 0°C, followed by the slow addition of a nitrating mixture (conc. HNO₃ and conc. H₂SO₄). jetir.org After addition, allowing the reaction to stir at room temperature for an hour leads to the formation of both isomers. jetir.org The isomers can then be separated based on their differential solubility in solvents like ethanol; the 6-nitro derivative is often less soluble and can be isolated by filtering the hot solution, while the 8-nitro derivative crystallizes from the filtrate upon cooling. scispace.comjetir.org

Table 3: Influence of Reaction Conditions on Coumarin Nitration

Coumarin SubstrateNitrating AgentTemperatureTimeMajor Product(s)Reference
4,7-DimethylcoumarinHNO₃/H₂SO₄Ice bath (1h) then RT (3h)4 hours6-Nitro isomer favored chemmethod.comchemmethod.com
4,7-DimethylcoumarinHNO₃/H₂SO₄< 5°C24 hours8-Nitro isomer favored chemmethod.comchemmethod.com
7-Hydroxy-4-methylcoumarinHNO₃/H₂SO₄0-10°C then RT~1 hourMixture of 6-nitro and 8-nitro isomers jetir.org
2H-Chromen-2-oneKNO₃/H₂SO₄Room Temperature24 hours6-Nitro-2H-chromen-2-one mdpi.com
7-HydroxycoumarinsCAN/H₂O₂--Regioselective nitration at C-6 tandfonline.com

Introduction and Functionalization of the Methyl Group at C-3

The synthesis of the core this compound structure often begins with the creation of a substituted coumarin, which is subsequently nitrated. A common precursor is 7-hydroxy-4-methylcoumarin, synthesized through the Pechmann condensation of resorcinol and ethyl acetoacetate. jetir.orgmdpi.com The nitration of this precursor is a critical step. For instance, the nitration of 7-hydroxy-4-methylcoumarin using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-10 °C) yields a mixture of isomers, primarily 7-hydroxy-4-methyl-6-nitrocoumarin and 7-hydroxy-4-methyl-8-nitrocoumarin. jetir.org The separation of these isomers can be achieved by fractional crystallization from a solvent like ethanol. jetir.org

Similarly, the nitration of 4,7-dimethylcoumarin with nitric and sulfuric acids can produce various nitro isomers depending on the reaction conditions. chemmethod.comchemmethod.com Low temperatures and short reaction times favor the formation of the 6-nitro isomer, while higher temperatures and longer reaction times can lead to the 8-nitro isomer or dinitro derivatives. chemmethod.comchemmethod.com

Once the 3-methylcoumarin scaffold is established, the methyl group at the C-3 position can be a handle for further functionalization. While direct functionalization of the C-3 methyl group is a specific transformation, broader strategies often focus on introducing substituents at the C-3 and C-4 positions. For example, coumarins bearing substitutions at the third and fourth positions have been found to be particularly active in various biological contexts due to increased conjugation. nih.gov The synthesis of C-3 and C-4 substituted coumarins can be achieved through sequences like dehydrogenation-oxidative Heck-cyclization, starting from substrates like cyclic ketones and alkenes. mdpi.com

Advanced Synthetic Transformations for Coumarin Derivatization

Modern synthetic organic chemistry offers powerful tools for the precise modification of the coumarin core. These advanced methods enable the construction of complex, polycyclic, and diversely functionalized coumarin derivatives.

C-H Functionalization Methodologies

Direct C-H bond functionalization has emerged as an efficient and atom-economical strategy for modifying the coumarin scaffold, avoiding the need for pre-activated substrates. mdpi.comresearchgate.net This approach allows for the conversion of a multitude of C-H bonds into valuable functional groups. researchgate.net

Various transition metals have been employed to catalyze these transformations:

Iron-Catalyzed Functionalization : An iron-based metal-organic framework (MOF), VNU-20, has been used as a recyclable catalyst for the direct C-H bond activation to couple coumarins with N,N-dimethylanilines. rsc.org

Manganese-Catalyzed Functionalization : Earth-abundant manganese(I) carbonyl complexes provide a practical method for the regioselective C-H functionalization of coumarins, leading to the rapid assembly of fused polycyclic pyridinium-containing coumarins. whiterose.ac.uknih.gov These reactions can be promoted both photochemically and thermally. whiterose.ac.uknih.gov

Palladium-Catalyzed Functionalization : Palladium catalysis is widely used for C-H functionalization. The regioselectivity can often be controlled; for instance, C-3 alkenylation is a common outcome. mdpi.comcsic.es The oxidative Heck reaction is an efficient method for the selective C-3 alkenylation of unsubstituted coumarins. csic.es

Ruthenium-Catalyzed Functionalization : Ruthenium catalysts have been used to install alkenyl moieties at the C-4 position, using a directing carbonyl group at C-3. mdpi.com

The choice of catalyst and reaction conditions allows for targeted modifications at different positions of the coumarin ring, providing a versatile toolkit for creating diverse molecular architectures. mdpi.comresearchgate.net

Catalyst SystemPosition FunctionalizedType of TransformationReference
Fe-MOF (VNU-20)C-H on coumarin ringCoupling with N,N-dimethylanilines rsc.org
[MnBn(CO)5]C-H on coumarin ringCyclomanganation/Annulation whiterose.ac.uknih.gov
Pd(OAc)2C-3Alkenylation (Oxidative Heck) mdpi.comcsic.es
[RuCl2(p-cymene)]2C-4Alkenylation mdpi.com

Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed annulation reactions are powerful strategies for constructing π-extended and polycyclic coumarin derivatives. unimi.it These reactions involve the formation of multiple new bonds in a single operation, often driven by C-H activation, to build new ring systems onto the coumarin framework. unimi.it

One prominent example is the carbonylative annulation of o-iodophenols with internal alkynes, which yields substituted coumarins. researcher.lifecapes.gov.br In this process, a palladium catalyst facilitates the coupling of the phenol, the alkyne, and carbon monoxide (CO) to form the coumarin ring system. researcher.lifecapes.gov.br Another approach involves the palladium-catalyzed cascade carbonylative annulation between alkene-tethered aryl iodides and CO to produce complex polycyclic molecules. researcher.life These methods demonstrate the utility of palladium catalysis in constructing elaborate coumarin-fused architectures from simpler starting materials. unimi.it

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Nitrocoumarin Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for forming 1,2,3-triazole rings. organic-chemistry.orgnih.govrsc.org This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and high yields, making it an ideal tool for the derivatization of complex molecules like nitrocoumarins. organic-chemistry.orgrsc.org

The CuAAC reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate). organic-chemistry.orgbeilstein-journals.org This methodology can be applied to coumarin derivatives to introduce triazole-containing substituents. For example, an alkyne-modified coumarin can be "clicked" with an azide, or an azide-functionalized coumarin can be reacted with an alkyne. This strategy has been used for the post-synthetic modification of coumarin-labeled DNA, where a coumarin azide is coupled to an alkyne-modified oligonucleotide. nih.gov

For nitrocoumarins, this presents a powerful conjugation strategy. A nitrocoumarin derivative bearing either an azide or an alkyne functional group can be readily coupled with a variety of molecules (peptides, carbohydrates, fluorescent probes, etc.) that have the complementary reactive partner. This allows for the creation of complex molecular hybrids built upon the nitrocoumarin scaffold.

Post-Synthetic Modification and Conjugation Strategies

Post-synthetic modification involves the derivatization of a pre-formed coumarin core to introduce new functionalities or build more complex molecular architectures. These strategies are essential for developing molecules with tailored properties.

Synthesis of Chiral Derivatization Reagents

Coumarin derivatives are valuable scaffolds for the synthesis of chiral derivatization reagents (CDRs). These reagents are used to determine the absolute configuration and enantiomeric purity of chiral molecules, such as amines and carboxylic acids, often through chromatographic or spectroscopic methods. nih.govscience.gov

A common strategy involves introducing a chiral side chain onto the coumarin ring. nih.gov For example, a chiral side chain can be installed at the 7-position of the coumarin via a Mitsunobu reaction. nih.gov The resulting chiral coumarin can contain a reactive handle, such as an amine or a carboxylic acid, allowing it to be coupled with the analyte of interest. nih.gov

Another approach utilizes 7-diethylaminocoumarin-3-carboxylic acid, which can be converted into a highly reactive imidazolide (B1226674). ntu.edu.twnih.gov This coumarin-based imidazolide serves as a novel fluorescent derivatizing reagent for hydroxyl-containing compounds. ntu.edu.twnih.gov When this reagent reacts with a chiral diol, it forms a bis-chromophoric derivative. The spatial arrangement of the two coumarin chromophores, dictated by the chirality of the diol, results in a specific signal in circular dichroism (CD) spectroscopy, allowing for the determination of the diol's absolute stereochemistry via the CD exciton (B1674681) chirality method. ntu.edu.twnih.gov

Amide Coupling for Bioconjugate Formation

The formation of an amide bond is a cornerstone of bioconjugation, allowing for the stable linkage of fluorescent coumarin tags to biomolecules such as peptides, proteins, and nucleic acids. This is typically achieved by reacting a coumarin derivative containing a carboxylic acid or an amine with a corresponding reactive partner on the biomolecule.

For nitrated coumarins, a common strategy involves precursors like 6-nitro-coumarin-3-carboxylic acid. This compound can be activated and coupled with amines. A study detailed the synthesis of peptides containing 6-nitro-coumarin-3-carboxylic acid to investigate the structure-property relationships and fluorescent properties of the resulting peptidic luminophores. researchgate.net The synthesis involves standard peptide coupling chemistry where the carboxylic acid of the coumarin is activated to react with an amino group of an amino acid or peptide. researchgate.net

Another versatile approach utilizes aminocoumarins, which can be readily obtained by the reduction of nitrocoumarins. chemmethod.comuobaghdad.edu.iq For instance, 7-(N,N)-diethylamino-3-aminocoumarin has been coupled with steroidal hemiesters using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling agent to produce novel steroid-coumarin conjugates. rsc.org This amidation reaction creates fluorescent probes designed for bioimaging applications, demonstrating how the coumarin scaffold can be linked to lipophilic molecules to influence their cellular localization. rsc.org Similarly, coumarin derivatives bearing amide moieties have been synthesized by the ammonolysis of ethyl coumarin-3-carboxylate with various aromatic amines in refluxing ethanol. scirp.org

A different method, the Staudinger ligation, provides a chemoselective way to form amide bonds. This reaction involves an azidonucleoside reacting with triphenylphosphine (B44618) to form an iminophosphorane intermediate, which subsequently reacts with an active ester of a coumarin carboxylic acid to create a coumarin-labeled nucleoside. mdpi.com

Table 1: Examples of Amide Coupling Reactions with Coumarin Derivatives

Coumarin Precursor Coupling Partner Coupling Method Product Type Reference
6-Nitro-coumarin-3-carboxylic acid α-Aminoisobutyric acid (Aib) Peptide synthesis Peptidic luminophore researchgate.net
7-(N,N)-diethylamino-3-aminocoumarin Steroidal hemiesters EEDQ coupling Steroid-coumarin conjugate rsc.org
Ethyl coumarin-3-carboxylate Aromatic amines Ammonolysis Coumarin amide scirp.org
Coumarin-4-acetic acid esters Azidonucleosides Staudinger ligation Labeled nucleoside mdpi.com

Incorporation into Imine-Metal Complexes

The synthesis of coumarin-based imine (Schiff base) metal complexes is a significant area of research, producing compounds with a wide array of applications. nih.gov The general synthetic route involves the condensation of an amino-substituted coumarin with an aldehyde or ketone to form the imine linkage (>C=N-). This Schiff base ligand, which contains multiple donor atoms, is then reacted with various metal salts to form stable coordination complexes. google.comrasayanjournal.co.in

The necessary precursor, an aminocoumarin, is often synthesized via the reduction of a corresponding nitrocoumarin. For example, studies have shown the nitration of 7-ethyl-4-methylcoumarin to yield 7-ethyl-4-methyl-6-nitrocoumarin, which is then reduced using iron in an acidic medium to form 6-amino-7-ethyl-4-methylcoumarin. uobaghdad.edu.iq This amino derivative is subsequently reacted with substituted aromatic aldehydes to form a series of Schiff base derivatives. uobaghdad.edu.iq This same nitro-to-amine-to-imine pathway would be directly applicable to this compound.

A wide variety of transition metals have been incorporated into these coumarin-Schiff base scaffolds. Research has detailed the synthesis and characterization of complexes with Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II), and various rare earth metals. nih.govresearchgate.net For instance, copper(II) complexes have been formed from Schiff bases derived from the condensation of 7-amino-4-methyl-coumarin and substituted salicylaldehydes. tudublin.ie Similarly, cobalt(II) and copper(II) complexes of a Schiff base derived from 3-acetylcoumarin (B160212) and 2-amino-5-methylphenol (B193566) have been synthesized and characterized. rasayanjournal.co.in The resulting complexes often exhibit distinct geometries, such as octahedral or distorted octahedral, depending on the metal ion and the ligand structure. scirp.orgsrce.hrekb.eg

Table 2: Synthesis of Coumarin-Based Imine-Metal Complexes

Coumarin Precursor Carbonyl Compound Metal Ion(s) Complex Geometry Reference
6-Amino-7-ethyl-4-methylcoumarin Substituted aromatic aldehydes Not specified Not specified uobaghdad.edu.iq
7-Amino-4-methyl-coumarin Substituted salicylaldehydes Cu(II) Not specified tudublin.ie
3-Acetylcoumarin 2-Amino-5-methylphenol (forms imine) Co(II), Cu(II) Not specified rasayanjournal.co.in
8-Formyl-7-hydroxy-4-methylcoumarin 3-Substituted-4-amino-5-hydrazino-1,2,4-triazole Co(II), Ni(II), Cu(II) Not specified tandfonline.com
Ninhydrin Amino acids (forms imine ligand) Cu(II), Co(II), Ni(II), Fe(II) Octahedral (bidentate/tridentate) srce.hr

Fusion with Other Heterocyclic Ring Systems

Fusing additional heterocyclic rings to the coumarin core is a powerful strategy for creating novel molecular architectures with enhanced or new properties. tudublin.ie These reactions often utilize reactive handles on the coumarin ring, such as amino, hydroxy, or halo groups, to build the new ring system. Nitrated coumarins are key starting materials, as the nitro group can be readily converted into an amine, which then serves as a nucleophile in cyclization reactions.

One prominent example involves the synthesis of pyridocoumarins. A study demonstrated the synthesis of novel 8-pyridinyl and 8-pyranyl coumarin derivatives starting from 8-acetyl-4-methyl-6-nitro-2-oxo-2H-chromen-7-yl benzoate. rroij.com In this multi-step synthesis, the acetyl group at the 8-position is used as the foundation to construct the new pyridine (B92270) or pyran ring, while the nitro group remains at the 6-position of the parent coumarin. rroij.com

Another versatile precursor is 4-chloro-3-nitrocoumarin (B1585357). This compound can react with various nucleophiles to build fused systems. For example, its reaction with 6-nitrobenzothiazol-2-amine in the presence of triethylamine (B128534) yields a new, complex heterocyclic derivative, 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. scispace.com Similarly, the reaction of 4-chloro-3-nitrocoumarin with carbon disulfide can produce a fused 4H-chromeno[3,4-d]thiazol-4-one system. mdpi.com

Table 3: Examples of Fused Heterocyclic Coumarin Synthesis

Coumarin Starting Material Reagents Fused Heterocycle Reference
8-Acetyl-4-methyl-6-nitro-coumarin derivative Aromatic aldehydes, ethyl cyanoacetate, piperidine Pyridine rroij.com
4-Chloro-3-nitrocoumarin 6-Nitrobenzothiazol-2-amine, triethylamine Thiazole-Amine Linkage scispace.com
4-Aminocoumarin (B1268506) Nitromethane (B149229), aldehydes Pyrrole (B145914) rsc.org
3-Amino-4-hydroxycoumarin Substituted acetophenones, p-TsOH Azepine researchgate.net (from first search)
4-Chloro-3-nitrocoumarin Carbon disulfide, sodium hydrogen sulfate Thiazole mdpi.com

Advanced Spectroscopic and Photophysical Characterization of 3 Methyl 6 Nitrocoumarin Systems

Electronic Absorption Spectroscopy Analyses

The electronic absorption spectrum of a molecule provides fundamental insights into the energy differences between its electronic ground and excited states. For conjugated systems like 3-Methyl-6-nitrocoumarin, these spectra are typically dominated by transitions involving π-electrons.

The UV-visible absorption spectrum of this compound is characterized by strong absorption bands attributed to π→π* electronic transitions. uzh.ch These transitions involve the promotion of an electron from a π bonding molecular orbital to a π* anti-bonding molecular orbital. uzh.chmatanginicollege.ac.in The extensive π-conjugated system of the coumarin (B35378) core is the primary chromophore responsible for this absorption.

The presence of the electron-withdrawing nitro (-NO₂) group at the 6-position and the electron-donating character of the lactone oxygen within the coumarin ring system induces a significant intramolecular charge transfer (ICT) character in the electronic transitions. nih.govacs.org This ICT from the electron-rich part of the molecule to the electron-deficient nitro-substituted benzene (B151609) ring can lead to a bathochromic (red) shift in the absorption maximum compared to unsubstituted coumarin, moving the absorption to longer wavelengths. tanta.edu.eg Studies on similar nitro-substituted aromatic compounds confirm that such transitions are intense, with high molar extinction coefficients (ε). uzh.chmatanginicollege.ac.in In some nitrocoumarins, both π→π* and n→π* transitions are observed, with the latter being less intense and involving the promotion of a non-bonding electron (from the oxygen atoms) to a π* anti-bonding orbital. nveo.org

Table 1: Representative Electronic Absorption Data for Coumarin Derivatives in Ethanol This table provides illustrative data based on typical values for related coumarin compounds to demonstrate expected spectral characteristics.

Compoundλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Transition Type
Coumarin~310~10,000π→π
This compound (Expected) ~340 - 360 ~12,000 - 18,000 π→π with ICT character
7-Aminocoumarin~370~20,000π→π* with ICT character

Fluorescence Emission Spectroscopy Investigations

Fluorescence spectroscopy reveals the pathways by which a molecule returns to its ground state from an excited state via the emission of light. The fluorescence properties of this compound are profoundly shaped by its chemical structure and its interaction with the surrounding environment.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The determination of ΦF is typically performed using a comparative method, referencing a standard with a known quantum yield. ijirt.org The calculation uses the following equation:

ΦS = ΦR * (AS / AR) * (AbsR / AbsS) * (ηS² / ηR²)

Where:

Φ is the fluorescence quantum yield

A is the integrated area under the emission spectrum

Abs is the optical density at the excitation wavelength

η is the refractive index of the solvent

Subscripts S and R refer to the sample and reference, respectively. ijirt.org

For this compound, the presence of the nitro group is expected to significantly lower the fluorescence quantum yield. Nitroaromatic compounds are known to be weakly emissive because the nitro group promotes efficient intersystem crossing to the triplet state and other non-radiative decay pathways, effectively quenching the singlet excited state responsible for fluorescence. nih.gov While unsubstituted coumarins can be highly fluorescent, the introduction of a nitro group at the 6-position provides a deactivation pathway that competes with light emission. acs.org Therefore, a low ΦF value is anticipated for this compound.

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's absorption or emission spectra with a change in solvent polarity. matanginicollege.ac.in Coumarin derivatives, particularly those with strong electron-donating and electron-withdrawing groups, often exhibit significant solvatochromic effects due to differences in the dipole moments of their ground and excited states. researchgate.net

For this compound, an increase in solvent polarity is expected to cause a bathochromic (red) shift in its fluorescence emission. This occurs because the excited state, which possesses a more pronounced intramolecular charge transfer character, is more polar than the ground state. matanginicollege.ac.in Polar solvents stabilize this polar excited state more effectively than the ground state, thus reducing the energy gap for emission and shifting the fluorescence to longer wavelengths. matanginicollege.ac.intanta.edu.eg

Table 2: Illustrative Solvatochromic Effects on the Emission of this compound This table presents hypothetical data to illustrate the expected solvatochromic shifts based on the behavior of polar fluorescent dyes.

SolventPolarity (Dielectric Constant)Expected Emission λmax (nm)
Hexane1.9~450
Dichloromethane9.1~485
Acetonitrile37.5~510
Ethanol24.6~525
Water80.1~550

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in poor solvents or in the solid state. ust.hkelsevier.com This effect is contrary to the more common aggregation-caused quenching (ACQ) seen in many planar dyes. The primary mechanism for AIE is the restriction of intramolecular motions (RIM), such as rotations of phenyl rings, in the aggregated state. ust.hk This blockage of non-radiative decay channels forces the excited molecule to decay radiatively, "turning on" fluorescence. ub.edu

While many coumarin derivatives have been explored for AIE, the phenomenon is most often associated with molecules possessing rotatable groups, like tetraphenylethylene. researchgate.netust.hk The structure of this compound is relatively planar and rigid, lacking the freely rotating peripheral groups that are characteristic of many AIE-active compounds (AIEgens). Therefore, it is not expected to be a classic AIEgen. Instead, it is more likely to exhibit aggregation-caused quenching due to the formation of non-emissive π-π stacked aggregates.

Nitro-substituted coumarins, particularly those with a nitro group at the 6-position and a methyl group at an adjacent position (like the 7-position), are well-established as photolabile protecting groups, or "caged" compounds. nih.govresearchgate.net The 6-nitrocoumarin-7-ylmethyl (Ncm) group is a prominent example of such a system. Although the title compound is this compound, the fundamental photochemistry associated with the 6-nitrocoumarin core is highly relevant.

Upon absorption of UV or visible light, the nitro group undergoes an intramolecular redox reaction. The excited nitro group abstracts a hydrogen atom from the adjacent methyl group (in the case of Ncm) to form a transient aci-nitro intermediate. nih.gov This intermediate is unstable and rapidly rearranges, leading to the cleavage of the bond linking the coumarin cage to a substrate molecule. nih.govresearchgate.net This process results in the release of the "uncaged" molecule and a byproduct, such as a 7-formyl-6-nitrosocoumarin. nih.gov This photorelease mechanism is highly valued for its ability to deliver biologically active molecules with high spatiotemporal precision using light as a trigger. researchgate.net The quantum efficiencies for such photorelease processes are typically in the range of 0.05–0.08. researchgate.net

Photoreactivity and Photorelease Mechanisms

Photoinduced Dimerization Studies

The photodimerization of coumarin and its derivatives is a well-documented photochemical reaction, typically proceeding via a [2+2] cycloaddition of the double bond in the pyrone ring upon exposure to UV light. mdpi.comresearchgate.net This reaction can result in four possible stereoisomers: syn head-to-head, anti head-to-head, syn head-to-tail, and anti head-to-tail dimers. The specific products and their ratios are highly dependent on the reaction conditions (such as the solvent) and the substitution pattern on the coumarin ring, which influences both the excited-state electronics and the crystal packing in the solid state. mdpi.comchemsrc.com

For instance, studies on 6-methylcoumarin (B191867) have shown that it undergoes photodimerization, and the reaction can be catalyzed and controlled. mdpi.com The presence of substituents like the methyl group and the strongly electron-withdrawing nitro group in this compound is expected to significantly influence its dimerization behavior compared to unsubstituted coumarin. The nitro group, in particular, affects the excited-state properties, potentially favoring intersystem crossing to the triplet state, which can alter the dimerization pathway. chemcess.com

Research has demonstrated that controlling the orientation of coumarin molecules, for example by using supramolecular hosts like cucurbiturils, can lead to highly selective dimer formation. mdpi.comchemsrc.com In one study, the irradiation of 6-methylcoumarin in water yielded a mixture of four photodimers with low conversion, highlighting the lack of selectivity in solution. mdpi.com

Table 1: Potential Photodimerization Products of Coumarin Derivatives

This interactive table lists the four main types of dimers that can be formed from the photodimerization of coumarin compounds.

Dimer TypeHead/Tail OrientationSyn/Anti Orientation
Dimer 1Head-to-HeadSyn
Dimer 2Head-to-HeadAnti
Dimer 3Head-to-TailSyn
Dimer 4Head-to-TailAnti

Note: Specific experimental data on the photodimerization of this compound is not available. The information is based on the general reactivity of coumarin and its derivatives.

Mechanisms of Photocleavable Protecting Groups

Nitro-substituted aromatic compounds, particularly those with a benzylic hydrogen, are widely used as photolabile protecting groups (PPGs), often referred to as "caged" compounds. plos.org The 6-nitrocoumarin scaffold, which is structurally related to this compound, has been developed into a successful PPG system. For example, 6-nitrocoumarin-7-ylmethyl (Ncm) has been used to "cage" biologically active molecules like neurotransmitters. plos.orgresearchgate.net

The photocleavage mechanism for these nitro-aromatic PPGs is analogous to that of the well-studied 2-nitrobenzyl group. nih.gov The process is initiated by the absorption of a photon, which promotes the molecule to an excited state. This is followed by an intramolecular hydrogen atom transfer from the benzylic position (the methyl group at position 3 in this case, if it were attached to a leaving group) to the excited nitro group. This transfer forms a transient species known as an aci-nitro intermediate. nih.gov This intermediate is unstable and undergoes rearrangement and hydrolysis to release the protected molecule and a nitroso-containing byproduct.

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopic methods, such as time-resolved fluorescence, are powerful tools for investigating the excited-state dynamics of fluorescent molecules like coumarins. mdpi.combiorxiv.org These techniques can monitor processes that occur on femtosecond to nanosecond timescales following photoexcitation, including solvent relaxation, intersystem crossing, and charge transfer. acs.org

For nitroaromatic compounds, excited-state dynamics are known to be particularly complex. The presence of the nitro group often introduces efficient pathways for non-radiative decay, including ultrafast intersystem crossing from the singlet excited state to the triplet manifold, which can quench fluorescence.

While specific time-resolved data for this compound is scarce, studies on other coumarins provide insight into the expected behavior. For example, time-resolved emission spectra of 7-hydroxycoumarin-3-carboxylic acid anchored on a semiconductor film revealed dual emission and the formation of an excimer (an excited-state dimer) with a time constant of about 550 fs. fluorochem.co.uk The fluorescence lifetime is a key parameter obtained from these studies, representing the average time the molecule spends in the excited state before returning to the ground state. This lifetime is sensitive to the molecular environment and the presence of quenching groups like the nitro moiety. nih.gov

Table 2: Representative Photophysical Parameters for Related Coumarin Derivatives

This table presents typical photophysical data for related coumarin compounds to illustrate the parameters measured by spectroscopic techniques. The data is not specific to this compound.

CompoundAbsorption Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ_F)Reference
7-Hydroxy-4-methylcoumarin~320 nm~392 nm- nih.gov
7-(Ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid--- rsc.org
Ncm-caged Glutamate--0.05-0.08 (Photolysis) plos.org

Computational Chemistry and Theoretical Insights into 3 Methyl 6 Nitrocoumarin

Density Functional Theory (DFT) Calculations: A Methodological Overview

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the properties of molecular systems. For a molecule like 3-Methyl-6-nitrocoumarin, DFT calculations would typically be employed to elucidate several key characteristics.

Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process would determine the precise bond lengths, bond angles, and dihedral angles of this compound. Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule, providing insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, this analysis would pinpoint the regions of the molecule most likely to donate or accept electrons in a chemical reaction.

Vibrational Frequency Correlations with Experimental Spectra (FT-IR, FT-Raman)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. By correlating the calculated frequencies with experimental data, a detailed assignment of the vibrational modes to specific functional groups and bond movements within the this compound structure can be achieved. This correlation serves as a validation of the computational method's accuracy.

Atomic Charge Distribution Analysis

Understanding the distribution of partial charges on each atom of this compound is essential for predicting its electrostatic interactions and reactive sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to quantify these atomic charges, highlighting the electrophilic and nucleophilic centers within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) by determining the energies of electronic transitions from the ground state to various excited states. This information is vital for applications in photochemistry and materials science.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. While QSAR models have been developed for various antimicrobial and anticancer coumarin (B35378) derivatives, no specific QSAR studies focusing on a series including this compound were found. Such a study would require experimental activity data for a set of related compounds to correlate with their computed molecular descriptors.

Prediction of Biological Activity Profiles

The initial assessment of the pharmacological potential of this compound can be efficiently performed using in silico computational tools. One prominent method is the Prediction of Activity Spectra for Substances (PASS), a computer program that estimates a compound's likely biological activities based on its structural formula. asianpubs.orgresearchgate.netclinmedkaz.org The PASS algorithm analyzes the structure-activity relationships for a vast training set, which includes hundreds of thousands of known biologically active substances, to predict a spectrum of potential effects. researchgate.netnih.gov

This prediction is based on the premise that a compound's structure determines its biological function. For a novel or uncharacterized molecule like this compound, PASS can generate a list of probable biological activities, including pharmacological effects, mechanisms of action, and even potential toxic or adverse effects. nih.gov The output is presented as a list of activities with corresponding probabilities for being active (Pa) and inactive (Pi). Activities with Pa values greater than Pi are considered possible for the compound and warrant further experimental validation. researchgate.net For instance, PASS has been used to predict and correlate the anti-inflammatory and analgesic activities of other coumarin derivatives, which were later confirmed by experimental models. researchgate.netclinmedkaz.org This approach allows researchers to form an initial hypothesis about the therapeutic potential of this compound, guiding the selection of relevant biological assays for subsequent laboratory testing. asianpubs.orgnih.gov

Selection and Validation of Molecular Descriptors

To quantitatively understand the relationship between the chemical structure of this compound and its biological activity (a process known as QSAR, or Quantitative Structure-Activity Relationship), researchers calculate a variety of molecular descriptors. mdpi.comnih.gov These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties. mdpi.comdergipark.org.tr For nitrocoumarin derivatives, studies have utilized a wide range of descriptors, broadly categorized as electronic, steric, topological, and quantum-chemical. nih.govresearchgate.net

The selection of descriptors is a critical step, aiming to capture the structural features most relevant to the biological activity being studied. mdpi.com These descriptors are often calculated using specialized software and can be derived from 2D or 3D representations of the molecule. researchgate.net For nitrocoumarins, descriptors have been extracted from calculations founded on both semi-empirical and more rigorous density functional theory (DFT) methods. nih.govresearchgate.net Once calculated, these descriptors undergo a selection process to identify the most influential ones for building a robust and predictive QSAR model. mdpi.comarxiv.org

Table 1: Representative Molecular Descriptors for QSAR Studies of Coumarins

Descriptor CategoryExamplesDescription
Quantum-Chemical HOMO/LUMO Energies, Ionization Potential, Electron Affinity, Absolute HardnessDescribe the molecule's electronic structure, reactivity, and ability to participate in charge-transfer interactions. dergipark.org.trnih.gov
Thermodynamic Heat of Formation, Gibbs Free Energy, EntropyQuantify the energetic stability and thermodynamic properties of the molecule. nih.govresearchgate.net
Electronic Dipole Moment, PolarizabilityRepresent the charge distribution and the ease with which the electron cloud can be distorted. dergipark.org.trnih.gov
Topological Connectivity Indices, Shape IndicesEncode information about the atom connectivity and branching of the molecular skeleton. mdpi.com
Physicochemical LogP (Octanol-Water Partition Coefficient), Molar RefractivityRelate to the molecule's hydrophobicity and bulkiness, which are crucial for pharmacokinetic properties. dergipark.org.trnih.gov

This table is a representative summary and not exhaustive.

Multivariate Statistical Analysis Techniques

After calculating and selecting relevant molecular descriptors for this compound and its analogues, multivariate statistical methods are employed to build the QSAR models. nih.govrsc.org These techniques are essential for analyzing complex datasets where multiple variables (descriptors) are used to predict a biological response. mdpi.comrsc.org The goal is to create a mathematical equation that reliably correlates the descriptors with the observed activity. nih.gov

Commonly used methods in coumarin QSAR studies include:

Principal Component Analysis (PCA): An exploratory technique used to reduce the dimensionality of the data. It transforms a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components, which helps in visualizing data patterns and clustering compounds. researchgate.netrsc.org

Multiple Linear Regression (MLR): A method to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). nih.govnih.gov

Partial Least Squares (PLS) and Principal Component Regression (PCR): These are regression techniques that are particularly useful when the number of descriptors is large or when there is multicollinearity among them. mdpi.comrsc.org

Machine Learning Approaches: More advanced methods like Random Forests (RF), Support Vector Machines (SVM), and k-Nearest Neighbors (kNN) have been successfully applied to model the complex, sometimes non-linear, relationships in the QSAR of nitrocoumarins. nih.govresearchgate.net These models are often used for classification tasks (e.g., active vs. inactive) and can handle intricate data structures effectively. researchgate.net

The robustness and predictive power of the resulting models are rigorously validated using statistical parameters such as the correlation coefficient (R²), leave-one-out cross-validation (Q²), and external validation with a test set of compounds. arxiv.orgnih.govnih.gov

Molecular Docking Simulations

Ligand-Protein Interaction Profiling with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. rjptonline.org This method is instrumental in identifying potential biological targets for this compound and understanding its mechanism of action at a molecular level. researchgate.net Studies on various nitro-substituted coumarins have shown their potential to interact with several key enzymes involved in human diseases. researchgate.netnih.govmdpi.com

For example, docking studies on related 6-nitrocoumarin derivatives have been performed against cyclooxygenase enzymes (COX-1 and COX-2), which are primary targets for anti-inflammatory drugs. researchgate.net Other important targets investigated for nitrocoumarin scaffolds include monoamine oxidases (MAO-A and MAO-B), enzymes relevant to the treatment of neurodegenerative disorders, and various protein kinases. mdpi.comonlinejbs.comjddtonline.info The docking process involves placing the this compound structure into the active site of these proteins and calculating the most stable binding pose. rjptonline.org This profiling helps to build a prioritized list of potential protein targets for further experimental validation. tandfonline.com

Table 2: Potential Protein Targets for Nitrocoumarin Scaffolds Identified via Docking Studies

Protein TargetPDB ID (Example)Associated Disease/FunctionReference
Cyclooxygenase-1 (COX-1) 1EQGInflammation, Platelet Aggregation researchgate.net
Cyclooxygenase-2 (COX-2) 1CX2, 3KK6Inflammation, Pain researchgate.netonlinejbs.com
Monoamine Oxidase A (MAO-A) 2Z5XDepression, Neurodegeneration mdpi.com
Monoamine Oxidase B (MAO-B) 3ZYXParkinson's Disease, Alzheimer's Disease mdpi.comonlinejbs.com
DNA Gyrase B 5L3JBacterial Infection tandfonline.com
TNF-α 2AZ5Inflammation, Autoimmune Disease nih.gov
p38α Mitogen-activated Protein Kinase 3HECCancer, Inflammation jddtonline.info
Aromatase (CYP19A1) 3S79Breast Cancer rjptonline.org

This table lists potential targets based on studies of structurally related nitrocoumarins. The specific interactions would need to be confirmed for this compound itself.

Prediction of Binding Modes and Affinities

Beyond identifying potential targets, molecular docking predicts the specific binding mode and estimates the binding affinity of this compound to a protein's active site. rjptonline.orgnih.gov The binding affinity is typically expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a more stable and favorable interaction. tandfonline.comnih.govarxiv.org

Docking simulations reveal the detailed non-covalent interactions that stabilize the ligand-protein complex. rsc.org For nitrocoumarin derivatives, these interactions often include:

Hydrogen Bonds: The nitro group (NO₂) and the carbonyl oxygen of the coumarin ring are potent hydrogen bond acceptors, often interacting with amino acid residues like Arginine, Tyrosine, and Serine in the active site. researchgate.net

π-π Stacking: The aromatic rings of the coumarin system can engage in π-π stacking or T-shaped interactions with aromatic residues such as Tyrosine, Phenylalanine, and Tryptophan. tandfonline.com

Hydrophobic Interactions: The methyl group and the benzene (B151609) ring portion of the molecule can form favorable hydrophobic contacts with nonpolar residues like Leucine, Isoleucine, and Valine. tandfonline.com

For instance, in docking studies with COX enzymes, 6-nitrocoumarin derivatives were shown to form crucial hydrogen bonds with Ser530 and Tyr385, residues that are critical for the enzyme's catalytic activity. researchgate.net The binding affinity scores from these simulations allow for the ranking of different compounds and provide a rationale for observed biological activities. researchgate.net

Table 3: Example Binding Affinities of Nitrocoumarin Derivatives with Protein Targets

Compound ClassProtein TargetBinding Affinity (kcal/mol)Reference
Coumarin-Thiophene HybridM. tuberculosis InhA-9.6 tandfonline.com
Coumarin-Thiophene HybridE. coli DNA Gyrase B-7.6 tandfonline.com
6-NitrocoumarinAromatase-7.94 rjptonline.org
6,7-dimethoxy-3-nitrocoumarinTNF-α> -6.0 nih.gov
8-acetyl-4-methyl-6-nitrocoumarin derivativeCOX-1-9.28 researchgate.net
8-acetyl-4-methyl-6-nitrocoumarin derivativeCOX-2-10.51 researchgate.net

Note: These values are for related nitrocoumarin structures and serve as illustrative examples of the affinities that can be predicted.

Semi-Empirical Molecular Orbital Methods

Semi-empirical molecular orbital methods, such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and ZINDO, represent a class of quantum chemical calculations that are computationally less demanding than ab initio or DFT methods. nih.govresearchgate.netpsu.edu They employ a simplified version of the Hartree-Fock formalism and use experimentally derived parameters to approximate certain complex integrals, making them well-suited for calculations on larger organic molecules like this compound. psu.edusci-hub.box

These methods are particularly useful for:

Geometry Optimization: Quickly determining the most stable three-dimensional conformation of the molecule. psu.edu

Calculating Electronic Properties: Providing valuable insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a key descriptor of molecular reactivity and stability. ijcrar.com

Deriving QSAR Descriptors: The outputs from semi-empirical calculations, including HOMO/LUMO energies, ionization potential, heat of formation, and dipole moment, are frequently used as descriptors in QSAR studies to correlate structure with biological activity. nih.govresearchgate.netnih.gov For example, a significant correlation was found between the cytotoxicity of coumarin derivatives and descriptors like HOMO energy and absolute hardness, which were calculated using the PM3 method. nih.gov

Understanding Reactivity: The distribution of the frontier molecular orbitals (HOMO and LUMO) can indicate the likely sites for nucleophilic and electrophilic attack, helping to explain the molecule's chemical behavior. jddtonline.infojddtonline.info

In essence, semi-empirical methods provide a rapid and efficient way to generate foundational data on the electronic and structural properties of this compound, which is essential for more advanced computational analyses like QSAR and molecular docking. nih.govresearchgate.net

Computational Studies on Molecular Dynamics and Interactions in Biological Systems

Computational studies, particularly molecular dynamics (MD) simulations, provide powerful insights into the time-dependent behavior of molecules and their interactions within complex biological environments. While specific molecular dynamics studies focusing exclusively on this compound are not extensively detailed in the currently available literature, the principles and applications of these computational methods are well-established through research on closely related coumarin derivatives. These studies offer a framework for understanding the potential interactions of this compound with biological targets.

MD simulations allow researchers to observe the physical movements of atoms and molecules over time, providing a dynamic picture of how a ligand, such as a coumarin derivative, interacts with a biological receptor like a protein or enzyme. nih.gov This method complements static approaches like molecular docking by revealing the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the energetic landscape of the interaction. nih.gov

General Principles of Molecular Dynamics Simulations in Drug Discovery:

Molecular dynamics simulations are instrumental in modern drug design and discovery. undip.ac.id The process typically involves several key steps:

System Setup: A system is constructed containing the protein of interest, the ligand (e.g., a coumarin derivative), and surrounding solvent molecules (usually water) and ions to mimic physiological conditions.

Force Fields: A force field, such as CHARMM36 or AMBER, is applied to the system. nih.govnih.gov The force field is a set of parameters that defines the potential energy of the system based on the positions of its atoms, governing their interactions and movements.

Simulation: The simulation itself involves solving Newton's equations of motion for every atom in the system, tracking their trajectories over a set period, often ranging from nanoseconds to microseconds.

Analysis: The resulting trajectory is analyzed to extract valuable information about the system's dynamics and stability. Key parameters often analyzed include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy calculations.

Illustrative Insights from Studies on Related Coumarin Derivatives:

Studies on various coumarin derivatives highlight the utility of MD simulations in understanding their biological activity. For instance, MD simulations have been employed to investigate the interaction of coumarin derivatives with targets such as the multidrug-resistance-associated protein 1 (MRP1) and α-glucosidase. nih.govnih.gov

In a study on potential MRP1 inhibitors, MD simulations were used to analyze the stability of a coumarin derivative within the nucleotide-binding domains (NBDs) of the protein. nih.gov The simulations showed how the presence of the coumarin derivative could lock the protein in a specific conformation, potentially inhibiting its function. nih.gov Such studies often reveal that the stability of the complex is maintained through a network of interactions, including hydrogen bonds and hydrophobic contacts. nih.gov

Another investigation into α-glucosidase inhibitors used MD simulations to confirm the stability of docked coumarin derivatives in the enzyme's active site. nih.gov Analysis of the RMSD of the protein-ligand complex over the simulation time provides a measure of its stability; a lower and more stable RMSD value suggests a stable binding pose. nih.gov

Binding Free Energy Calculations:

A critical output of these computational studies is the calculation of binding free energy, often using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This calculation provides a more accurate estimation of the binding affinity between the ligand and the protein than docking scores alone. For example, in a study of coumarin derivatives as α-glucosidase inhibitors, MM/PBSA was used to calculate the binding free energy for the most promising compounds, helping to rank their potential efficacy.

The table below presents illustrative data from computational studies on various coumarin derivatives, showcasing the types of results generated from molecular dynamics and docking simulations. It is important to note that this data is for related compounds and not for this compound itself, but serves to demonstrate the quantitative insights gained from such analyses.

Compound/Study Target Protein Binding Energy (kcal/mol) (Docking) Key Interacting Residues (from Docking/MD) Simulation Time (ns) Note
Coumarin Derivative (Lig. No. 4)MRP1 (NBD1/NBD2)Best Binding Score (not specified)GLN713, LYS684, GLY683, CYS682, GLY1432, SER769Not SpecifiedThis derivative was identified as a potential inhibitor of MRP1. nih.gov
6,7-dimethoxy-3-nitrocoumarinTNF-α, IL-1β, Catalase, HO-1> -6.0Not SpecifiedNot SpecifiedMolecular docking suggested firm bonds with these targets. mdpi.com
Coumarin Derivative (Compound 38)α-Glucosidase-8.351Not SpecifiedNot SpecifiedThis compound showed the lowest free energy, indicating high stability. nih.gov
6-(4-Nitrobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (Compound 2)COX-1Not SpecifiedArg157, Arg459, Cys47Not SpecifiedDocking revealed hydrogen bond interactions with key residues.

These examples underscore the potential of molecular dynamics simulations to elucidate the complex interactions of this compound within biological systems. By applying these established computational techniques, future research could predict its binding modes, determine the stability of its complexes with various protein targets, and clarify the molecular basis for its biological activities.

Pharmacological and Biological Research of 3 Methyl 6 Nitrocoumarin and Functional Analogues

Antimicrobial Efficacy

Coumarin (B35378) derivatives, including 3-Methyl-6-nitrocoumarin and its functional analogues, have been the subject of extensive research to evaluate their efficacy against a wide range of microbial pathogens. These investigations have revealed that the coumarin scaffold is a versatile platform for the development of new antimicrobial agents. The introduction of various substituents onto the coumarin ring system, such as nitro and methyl groups, can significantly influence their biological activity, leading to compounds with potent antibacterial, antifungal, antiviral, and antiparasitic properties.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli)

The antibacterial potential of 6-nitrocoumarin derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. Studies have shown that the presence and position of the nitro group on the coumarin scaffold are crucial for antibacterial efficacy.

A series of amino/nitro-substituted 3-arylcoumarins were synthesized and evaluated for their activity against clinical isolates of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The results indicated that all tested 6-nitro derivatives exhibited antibacterial activity against S. aureus, with inhibition zones ranging from 14 to 32 mm. nih.gov In contrast, these compounds were found to be inactive against E. coli. nih.gov A subsequent microdilution assay to determine the Minimum Inhibitory Concentrations (MICs) confirmed that the presence of a nitro substituent at the C-6 position of the coumarin moiety was more beneficial for activity against S. aureus than its presence on the 3-aryl ring alone. nih.govresearchgate.net For instance, 3-(3'-Nitrophenyl)-6-nitrocoumarin showed a MIC of 128 µg/mL against S. aureus. nih.gov

Further research has corroborated the importance of the 6-nitro substitution for antibacterial effects. researchgate.net The antibacterial activity of various coumarin derivatives is often structure-dependent, with substitutions on the coumarin nucleus playing a key role in their mechanism of action and spectrum of activity. arkajainuniversity.ac.in While some coumarin derivatives have shown activity against E. coli, the 6-nitro substituted compounds in some studies did not show significant inhibition against this Gram-negative bacterium. nih.govnih.gov

Table 1: Antibacterial Activity of Selected 6-Nitrocoumarin Analogues Against Staphylococcus aureus
CompoundInhibition Zone (mm) at 100 µg/diskMIC (µg/mL)Reference
3-Phenyl-6-nitrocoumarin14256 nih.gov
3-(4'-Methylphenyl)-6-nitrocoumarin15256 nih.gov
3-(3'-Nitrophenyl)-6-nitrocoumarin20128 nih.gov
3-(4'-Nitrophenyl)-6-nitrocoumarin18256 nih.gov
3-(3'-Bromophenyl)-6-nitrocoumarin3264 nih.gov

Antifungal Activity Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus fumigatus, Fusarium solani)

Coumarin and its derivatives are recognized for their significant antifungal properties, which are highly dependent on the substituents attached to the coumarin core. cabidigitallibrary.orgagriculturejournals.cz The presence of an electron-withdrawing group, such as a nitro group (-NO2) at the C6 position, has been shown to influence this activity.

In a study evaluating the antifungal activity of various coumarin derivatives, 6-Nitrocoumarin exhibited growth inhibition values against Lasiodiplodia spp. similar to the parent coumarin compound. hu.edu.jo Another study reported on the antifungal activity of coumarin itself against Candida albicans, Aspergillus fumigatus, and Fusarium solani, noting it had low activity. scispace.com Research by Guerra et al. demonstrated that 7-hydroxy-6-nitrocoumarin is capable of acting as an antifungal agent against Aspergillus species by preventing mycelial growth and spore germination, as well as impacting the fungal cell wall structure. agriculturejournals.cz

The antifungal activity of coumarins is strongly structure-dependent. cabidigitallibrary.orgagriculturejournals.cz For example, the introduction of hydroxyl groups, particularly at position 7, is known to enhance antifungal properties. cabidigitallibrary.org The combination of a nitro group at position 6 and a hydroxyl group at position 7 appears to be a favorable substitution pattern for activity against certain pathogenic fungi. agriculturejournals.cz Various other substituted coumarins have shown moderate to excellent activity against a range of fungal species, including C. albicans and A. fumigatus. cabidigitallibrary.orgagriculturejournals.cznih.govresearchgate.net

Table 2: Antifungal Activity of Coumarin and a Functional Analogue
CompoundFungal StrainActivity/MICReference
CoumarinCandida albicansLow activity (MIC > 500 µg/ml) scispace.com
CoumarinAspergillus fumigatusLow activity (MIC > 500 µg/ml) scispace.com
CoumarinFusarium solaniLow activity (MIC > 500 µg/ml) scispace.com
7-hydroxy-6-nitrocoumarinAspergillus speciesPrevents mycelial growth and spore germination agriculturejournals.cz

Antiviral Properties (e.g., HIV-1, Hepatitis Virus, Influenza Virus)

Coumarins represent a class of natural products that have been extensively investigated for their antiviral activities against a wide array of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis Virus, and Influenza Virus. nih.govnih.gov Their mechanism of action can involve targeting various stages of the viral life cycle, from entry and replication to the inhibition of essential viral enzymes. nih.gov

Anti-HIV Activity : Numerous coumarin derivatives have demonstrated anti-HIV effects. nih.gov These compounds can inhibit key viral enzymes such as reverse transcriptase, protease, and integrase. nih.govnih.gov For example, 3-phenylcoumarin derivatives have been evaluated as inhibitors of HIV-1 replication, with some compounds acting as Tat antagonists or NF-κB inhibitors, both of which are crucial for viral transcription. mdpi.com The substitution pattern on the coumarin and phenyl rings significantly influences the anti-HIV activity. nih.govmdpi.com

Anti-Hepatitis Virus Activity : The antiviral potential of coumarins extends to the hepatitis C virus (HCV) and hepatitis B virus (HBV). nih.govnih.gov Hybrid molecules incorporating a coumarin scaffold have shown promising anti-HCV activity. For instance, a hybrid coumarin-benzimidazole derivative containing a 6-bromocoumarin moiety exhibited a potent inhibitory effect against the Huh 5-2 replicon system with an EC50 value of 3.4 μM. nih.gov Natural pyranocoumarins have also been found to inhibit the hepatitis B virus surface antigen (HBsAg) in HepA2 cells. nih.gov

Anti-Influenza Virus Activity : Coumarin derivatives have also been explored as potential anti-influenza agents. nih.gov Some hydroxycoumarin derivatives have shown inhibitory effects on the replication of influenza A virus in cell cultures. nih.gov Thiazolyl-coumarin hybrids have shown promise against H1N1 and H3N2 strains of the influenza virus, likely through the inhibition of the viral envelope protein neuraminidase. nih.gov

Antiparasitic Investigations (e.g., Leishmaniasis, Antifilarial Activity)

Coumarin derivatives have emerged as a promising class of compounds in the search for new antiparasitic agents. Their efficacy has been investigated against various parasites, including those responsible for leishmaniasis and filariasis.

Anti-leishmanial Activity : Leishmaniasis is a disease caused by parasites of the Leishmania genus. nih.govnih.gov Coumarins are known to possess anti-leishmanial properties, although their exact mechanism of action is not fully understood. nih.gov It is suggested that they may enhance the phagocytic activity of macrophages. nih.gov In one study, a set of coumarin derivatives were screened, and one compound, 3-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromen-6-yl acetate (B1210297), showed significant leishmanicidal activity both in vitro and in vivo against Leishmania major. nih.gov

Antifilarial and General Antiparasitic Activity : The antiparasitic spectrum of coumarins extends beyond Leishmania. New derivatives of 6-nitrocoumarin-3-thiosemicarbazone have been synthesized and shown to have improved antiparasitic activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Toxoplasma gondii. asm.org The introduction of a nitro group at the 6-position of the coumarin structure has been shown to significantly affect reactive oxygen species (ROS) generation and antiparasitic activity. asm.org Furthermore, other coumarin derivatives have demonstrated potent anthelmintic activity against parasites like Dactylogyrus intermedius, a common fish parasite. nih.govresearchgate.net

Anticancer and Antiproliferative Potentials

Coumarins and their derivatives are well-documented for their wide range of pharmacological activities, including significant anticancer and antiproliferative effects. nih.goveurekaselect.com The benzopyrone structure of coumarin serves as a scaffold for the synthesis of derivatives with enhanced cytotoxic activity against various human cancer cell lines. nih.gov The antiproliferative mechanism of coumarins can involve inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis. nih.gov

Cytotoxic Effects on Various Human Cancer Cell Lines (e.g., HeLa, A549, MDA-MB-231, MCF-7)

The cytotoxic potential of coumarin derivatives has been extensively evaluated against a panel of human cancer cell lines, demonstrating that structural modifications significantly impact their efficacy.

Substituted coumarins, including those with nitro groups, have shown antiproliferative effects. researchgate.net For example, 6-nitro-7-hydroxycoumarin has been identified as a selective anti-proliferative agent. researchgate.net In another study, 4-Hydroxy-3-nitrocoumarin demonstrated a stronger inhibition of A549 (human lung carcinoma) cancer cell lines compared to HeLa (human cervical cancer) cells. nveo.org

A series of 7,8-diacetoxy-3-arylcoumarin derivatives were evaluated for their in vitro cytotoxic activity against MDA-MB-231 (human breast adenocarcinoma) and PC-3 (human prostate adenocarcinoma) cancer cells, showing that this substitution pattern can enhance cytotoxicity. nih.gov Similarly, other 3-arylcoumarin derivatives have shown cytotoxic effects against A549 and MDA-MB-231 cell lines, with one 7,8-diacetoxy derivative exhibiting a CC50 of 12.2 µM in A549 cells and 27.6 µM in MDA-MB-231 cells. nih.gov

The cytotoxic activity of coumarin derivatives has also been observed against MCF-7 (human breast adenocarcinoma) cells. nih.govmdpi.com A study on 1,2,3-triazole and 4-methyl coumarin hybrids reported antiproliferative activity in the MCF-7 breast cancer cell line. researchgate.net The broad-spectrum anticancer potential of coumarins is evident from their activity against diverse cancer types, including lung, breast, and cervical cancer cell lines. nih.govnveo.org

Table 3: Cytotoxic Effects of Selected Coumarin Analogues on Human Cancer Cell Lines
Compound/Derivative TypeCell LineActivity (IC50/CC50)Reference
4-Hydroxy-3-nitrocoumarinA549 (Lung)Stronger inhibition than on HeLa nveo.org
4-Hydroxy-3-nitrocoumarinHeLa (Cervical)Weaker inhibition than on A549 nveo.org
7,8-diacetoxy-3-(4'-nitrophenyl)-coumarinA549 (Lung)12.2 µM nih.gov
7,8-diacetoxy-3-(4'-nitrophenyl)-coumarinMDA-MB-231 (Breast)27.6 µM nih.gov
Coumarin-Pyrazine HybridsMCF-7 (Breast)IC50 range: 1.41 - 9.99 µM mdpi.com
Coumarin-Pyrazine HybridsA549 (Lung)IC50 range: 0.045 - 9.99 µM mdpi.com
Coumarin-Pyrazine HybridsMDA-MB-231 (Breast)IC50 range: 1.60 - 9.99 µM mdpi.com

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Coumarin and its derivatives have been shown to impede cell growth by prompting cell cycle arrest and inducing apoptosis, which is a form of programmed cell death. researchgate.net Research on various human cancer cell lines demonstrates that these compounds can halt the cell cycle, frequently in the G0/G1 phase. researchgate.netnih.gov This arrest prevents the cells from progressing to the S phase, thereby inhibiting DNA replication and proliferation. For instance, studies on human lung carcinoma and cervical cancer cells revealed that coumarins can induce a G1 phase arrest. researchgate.netnih.gov

The mechanism often involves the modulation of key regulatory proteins. The expression of proteins that drive the cell cycle, such as cyclin D1 and cyclin-dependent kinase 2 (cdk2), may be decreased following treatment with coumarin derivatives. researchgate.net Concurrently, the induction of apoptosis is a critical component of the anticancer activity of these compounds. This process is mediated through mitochondrial pathways and involves a cascade of molecular events. researchgate.net

Key findings in the apoptotic mechanism induced by coumarins include:

Modulation of Bcl-2 Family Proteins: A decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax. nih.gov

Mitochondrial Disruption: A reduction in the mitochondrial membrane potential, which leads to the release of cytochrome c into the cytoplasm. nih.gov

Caspase Activation: The released cytochrome c triggers the activation of caspase-3, a key executioner caspase that orchestrates the final stages of apoptosis. nih.gov

DNA Fragmentation: The activation of caspases ultimately leads to characteristic biochemical and morphological changes, including the cleavage of poly(ADP-ribose)-polymerase (PARP) and the fragmentation of genomic DNA. nih.gov

These findings suggest that coumarin compounds can activate intrinsic apoptotic pathways, making them a subject of interest in cancer research. nih.gov

Table 1: Effects of Coumarin Derivatives on Apoptosis and Cell Cycle Markers

Cell LineCompound ClassEffectMechanism
Human Cervical Cancer (HeLa)CoumarinG0/G1 ArrestDecreased expression of G0/G1-associated proteins. nih.gov
Human Cervical Cancer (HeLa)CoumarinApoptosisDecreased Bcl-2, increased Bax, cytochrome c release, caspase-3 activation. nih.gov
Human Malignant Hepatic (Hep-G2)6-hydroxycoumarin-3-carboxylatosilverApoptosisIncreased activity of caspases 3 and 9, PARP cleavage. nih.gov
Human Lung CarcinomaCoumarin / 7-hydroxycoumarinG1 ArrestInhibition of G1/S transition. researchgate.net

Inhibition of Specific Kinase Targets (e.g., cMet Kinase, p38α Mitogen-activated protein kinase 14)

cMet Kinase

The c-Met proto-oncogene encodes the hepatocyte growth factor receptor (HGFR), a receptor tyrosine kinase that plays a crucial role in embryonic development, organ morphogenesis, and wound healing. nih.gov The binding of its only known ligand, hepatocyte growth factor (HGF), activates the kinase, triggering downstream signaling pathways involved in cell scattering, invasion, proliferation, and protection from apoptosis. nih.govresearchgate.net Dysregulation of the c-Met pathway through overexpression, mutation, or gene amplification is frequently observed in a wide variety of human cancers, including gastric, colorectal, and liver carcinomas. nih.govresearchgate.net This aberrant signaling is closely associated with tumor growth, angiogenesis, and metastasis. researchgate.net

Consequently, c-Met has emerged as a significant target for cancer therapy. Small molecule c-Met kinase inhibitors represent the largest effort in this area, with compounds typically classified as either ATP-competitive or non-competitive inhibitors. nih.govresearchgate.net These inhibitors block the enzymatic activity of the c-Met tyrosine kinase, thereby inhibiting receptor phosphorylation and the subsequent activation of downstream oncogenic pathways like RAS and PI3K. nih.govresearchgate.net

p38α Mitogen-activated protein kinase 14

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that are activated by cellular stress and inflammatory stimuli. nih.govbenthamscience.com Among the four known isoforms (α, β, γ, and δ), p38α (MAPK14) is the most widely expressed and extensively studied. benthamscience.comnih.gov The p38 MAPK pathway plays a central role in regulating immune and inflammatory responses, including the production of pro-inflammatory cytokines. nih.gov

Inhibition of the p38 MAPK pathway is a key therapeutic strategy for inflammatory diseases. researchgate.net Research indicates that this pathway is involved in the regulation of inducible nitric oxide synthase (iNOS) expression. nih.gov Depending on the cell type and stimulus, p38 MAPK can have either an up-regulatory or down-regulatory role in iNOS expression. nih.gov Furthermore, the p38 MAPK pathway is involved in cellular processes like apoptosis and cell cycle arrest. mdpi.com For example, activation of p38 has been shown to be involved in G2/M phase cell cycle arrest. mdpi.com Selective inhibitors of p38α can modulate these cellular responses, highlighting the kinase's importance as a therapeutic target. nih.gov

Anti-Inflammatory Modulations

Cyclooxygenase (COX-2) Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. nih.govmdpi.com There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal tract, and COX-2, which is predominantly induced during inflammation and is responsible for the synthesis of inflammatory prostaglandins. nih.govmdpi.com The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) comes from the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. nih.gov

This has driven the development of selective COX-2 inhibitors as a safer class of anti-inflammatory agents. nih.gov Coumarin derivatives have emerged as a promising scaffold for designing potent and selective COX-2 inhibitors. nih.gov Studies have shown that certain coumarin-based compounds exhibit significant anti-inflammatory activity, which is attributed to their selective inhibition of the COX-2 isoenzyme. nih.govresearchgate.net Molecular docking studies have further elucidated the interaction between these coumarin derivatives and the active site of the COX-2 enzyme, providing a basis for their inhibitory action. researchgate.net The selectivity of these compounds for COX-2 over COX-1 is a key feature, potentially leading to reduced side effects compared to non-selective NSAIDs. nih.gov

Table 2: COX-2 Inhibition by Selected Coumarin Analogues

Compound ClassTargetActivitySelectivity
Thiazolylcoumarin derivativesCOX-2High in vitro inhibition (IC50 values in the range of 0.31 to 0.78 µM). nih.govHigh selectivity toward COX-2 isoenzyme. nih.gov
6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-onesCOX EnzymeSignificant reduction of rat paw edema volume. researchgate.netDocking studies indicate interaction with COX-2 active site. researchgate.net

Inducible Nitric Oxide Synthase (iNOS) Suppression

Nitric oxide (NO) is a signaling molecule involved in various physiological processes, including immune responses and inflammation. nih.gov It is produced by a family of enzymes called nitric oxide synthases (NOS). mdpi.com While constitutively expressed NOS isoforms (eNOS and nNOS) produce low levels of NO for homeostatic functions, the inducible isoform, iNOS, is expressed in response to pro-inflammatory stimuli like lipopolysaccharide (LPS) and certain cytokines. nih.govmdpi.com

Once expressed, iNOS produces large, sustained amounts of NO that contribute to the host's defense against pathogens but can also lead to tissue damage and chronic inflammation if dysregulated. mdpi.commdpi.com Overexpression of iNOS has been implicated in the pathology of numerous inflammatory diseases, neurodegeneration, and cancer. nih.gov Therefore, the suppression of iNOS expression or inhibition of its activity is a key target for anti-inflammatory therapies. Research has shown that various compounds can inhibit NO production by suppressing the expression of the iNOS gene. semanticscholar.org This suppression can occur at the transcriptional level, for instance, by inhibiting the activation of transcription factors like NF-κB, which is crucial for initiating iNOS gene expression. mdpi.comsemanticscholar.org Some compounds may also promote the degradation of the iNOS protein after it has been synthesized. nih.gov

Neuroprotective and Central Nervous System Activities

Monoamine Oxidase (MAO-A, MAO-B) Enzyme Inhibition

Monoamine oxidases (MAO) are enzymes located on the outer mitochondrial membrane that are crucial for the oxidative deamination of neurotransmitters. nih.govscienceopen.com In humans, there are two isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. scienceopen.com MAO-A preferentially metabolizes serotonin and norepinephrine and is a target for antidepressant drugs. scienceopen.com MAO-B primarily degrades phenethylamine and is involved in the metabolism of dopamine; its inhibition is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease. scienceopen.comscienceopen.com

The coumarin scaffold has been identified as ideal for the development of MAO inhibitors. scienceopen.com Numerous studies have shown that coumarin derivatives can act as potent and selective inhibitors of MAO, particularly the MAO-B isoform. nih.govebi.ac.uk The structure-activity relationship of these compounds indicates that substitutions on the coumarin ring system can significantly modulate their affinity and selectivity. scienceopen.com For example, a phenyl group at the C-3 position of the coumarin ring has been shown to enhance MAO-B inhibition. scienceopen.comscienceopen.com Specifically, series of amino and nitro 3-arylcoumarins and 6-methyl-3-phenylcoumarins have been synthesized and evaluated, with many compounds exhibiting highly selective MAO-B inhibition with IC50 values in the nanomolar range, surpassing the activity of the reference drug selegiline. ebi.ac.ukresearchgate.net This makes them promising candidates for the development of new therapies for neurodegenerative diseases.

Table 3: MAO-B Inhibitory Activity of Selected Coumarin Derivatives

Compound SeriesMost Potent Compound ExampleMAO-B IC50Selectivity Index (SI)
Nitro-3-arylcoumarinsCompound 2/32-6 nMMore selective for MAO-B over MAO-A. ebi.ac.uk
6-methyl-3-phenylcoumarinsCompound 5n0.0601 µM> 1664-fold vs MAO-A. researchgate.net
3-substituted coumarins3-benzamide coumarin derivativesMicromolar rangeInhibited both MAO-B and AChE. researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Coumarin derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial to the regulation of the neurotransmitter acetylcholine. nih.govnih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing conditions like Alzheimer's disease. nih.govresearchgate.net Research has focused on modifying the basic coumarin structure to enhance inhibitory activity. nih.gov For instance, the introduction of specific moieties at the 3- and 4-positions of the coumarin ring has been a common strategy to create novel AChE inhibitors. nih.gov

A study on novel hybrid compounds linked a coumarin moiety to various heterocyclic amines, evaluating them as dual-binding site acetylcholinesterase inhibitors. nih.gov One of the synthesized compounds, 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one, demonstrated significant AChE inhibitory activity with an IC50 value of 2.42μM. nih.gov Molecular docking studies of this compound indicated interactions with crucial amino acids in the catalytic active site (CAS), mid-gorge, and peripheral anionic site (PAS) of the AChE enzyme. nih.gov

Similarly, research into other natural and synthetic coumarins has identified potent inhibitors for both AChE and BChE. mdpi.commdpi.com The coumarin glycyrol, isolated from Glycyrrhiza uralensis, showed effective inhibition of both BChE and AChE with IC50 values of 7.22 µM and 14.77 µM, respectively. mdpi.com Kinetic studies revealed that glycyrol acts as a noncompetitive inhibitor of BChE. mdpi.com The development of selective BChE inhibitors is considered a viable therapeutic approach for later stages of Alzheimer's disease, as BChE levels are significantly elevated in the brains of patients with advanced AD. nih.govmdpi.comnih.gov

Inhibitory Activity of Selected Coumarin Analogues against Cholinesterases
CompoundTarget EnzymeInhibitory Concentration (IC50)
4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-oneAChE2.42 μM
GlycyrolBChE7.22 μM
GlycyrolAChE14.77 μM

Modulation of Neuroinflammatory Responses

Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases. frontiersin.org Functional analogues of this compound have demonstrated potential in modulating these inflammatory processes. Research on 3-acetyl coumarin in an aluminum chloride-induced rat model of Alzheimer's disease showed a significant reduction in key inflammatory markers. nih.gov Treatment with this compound led to a significant decrease in the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-16 (IL-16), and Tumor Necrosis Factor-α (TNF-α). nih.gov Furthermore, the expression of Caspase-3 and NF-κβ, quantified through qRT-PCR, was also significantly decreased. nih.gov

In other neuronal models, coumarin-chalcone derivatives have been investigated for their ability to inhibit inflammasomes, which are multiprotein complexes that trigger inflammatory responses. frontiersin.org In a model of Parkinson's disease using human microglia HMC3 cells, specific derivatives were found to counteract the inflammatory actions of the neurotoxin 1-methyl-4-phenyl pyridinium (MPP+). frontiersin.org These compounds reduced the protein levels of NLRP3, Caspase-1 (CASP1), iNOS, IL-1β, IL-6, and TNF-α. frontiersin.org The research suggests that these coumarin analogues can act as dual inhibitors of both NLRP1 and NLRP3 inflammasomes, highlighting their potential to target neuroinflammation in conditions like Parkinson's disease. frontiersin.org

Attenuation of Oxidative Stress in Neuronal Models

The brain is highly susceptible to oxidative stress due to its high oxygen consumption and limited antioxidant capacity, and this stress is a hallmark of many neurodegenerative disorders. mdpi.commdpi.com Coumarin derivatives have shown promise in protecting neuronal cells by mitigating oxidative damage. frontiersin.orgnih.gov In a rat model of Alzheimer's disease, treatment with 3-acetyl coumarin restored the levels of key oxidative stress enzymes. nih.gov The activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) was significantly improved, while levels of malondialdehyde (MDA), a marker of lipid peroxidation, were reduced. nih.gov

In cellular models of Parkinson's disease, coumarin-chalcone derivatives demonstrated significant neuroprotective effects by reducing cellular reactive oxygen species (ROS) production in neuroblastoma BE(2)-M17 cells treated with the neurotoxin MPP+. frontiersin.org The protective mechanism involved the upregulation of antioxidative pathways, including the nuclear factor erythroid 2-related factor 2 (NRF2) pathway and its downstream targets NQO1 and GCLC. frontiersin.org The activation of NRF2 is a crucial cellular defense mechanism against oxidative stress. mdpi.com These findings indicate that coumarin analogues can attenuate oxidative stress in neuronal models, not only by restoring endogenous antioxidant enzyme levels but also by activating key protective signaling pathways. frontiersin.orgnih.gov

Anticoagulant Activity Mechanisms

Coumarins are a well-established class of compounds known for their anticoagulant properties, with derivatives like warfarin and acenocoumarol being widely used in clinical practice. nih.govnih.gov The primary mechanism of action for these anticoagulants is the inhibition of vitamin K epoxide reductase complex 1 (VKORC1). nih.govresearchgate.net This enzyme is essential for the recycling of vitamin K, a cofactor required for the post-translational modification (carboxylation) of several blood clotting factors, including factors II (prothrombin), VII, IX, and X. nih.gov By blocking VKORC1, coumarin-based drugs prevent the activation of these clotting factors, thereby inhibiting the coagulation cascade. nih.gov

The structural features of the coumarin scaffold are crucial for this activity. researchgate.net Research has shown that modifications to the coumarin ring system can significantly alter its anticoagulant efficacy. biotech-asia.org While many synthetic coumarins have been developed, natural coumarins also exhibit these properties. nih.gov The anticoagulant effect is not limited to inhibiting clotting factor synthesis; some studies suggest that coumarin derivatives may also inhibit platelet aggregation, adding another layer to their antithrombotic potential. nih.gov The presence of specific substituents, such as a nitro group at the 6-position as seen in this compound, can influence the electronic properties of the molecule and potentially its interaction with the target enzyme, although specific studies on this compound's anticoagulant mechanism are limited.

Antidiabetic Research

Coumarin and its derivatives have emerged as a promising scaffold for the development of new antidiabetic agents. nih.govresearchgate.netnih.gov Research has explored several mechanisms through which these compounds may exert their effects, including the inhibition of key digestive enzymes, enhancement of insulin sensitivity, and antioxidant activity. nih.govjmchemsci.com Several coumarin derivatives have been shown to inhibit α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates in the gut. nih.govjmchemsci.com By inhibiting these enzymes, coumarins can slow down the absorption of glucose and reduce postprandial hyperglycemia. nih.gov

Some coumarins, such as esculin and fraxetin, have been found to improve glucose metabolism and increase insulin sensitivity in cellular models. researchgate.net Studies suggest that the antidiabetic effect can be associated with the activation of pathways involving IR, Akt, and GSK-3β phosphorylation. researchgate.net The structural features of the coumarin molecule, including the presence and position of substituents, play a significant role in their bioactivity. For instance, the presence of electron-donating groups, such as a methyl group, has been suggested to enhance the antidiabetic effect in certain coumarin-disubstituted benzene (B151609) conjugates. jmchemsci.com Furthermore, the antioxidant properties of many coumarins can help mitigate the oxidative stress associated with diabetic complications. nih.govnih.gov

Anticonvulsant Properties

The coumarin nucleus has been identified as a valuable scaffold for designing compounds with anticonvulsant activity. researchgate.net Research has focused on synthesizing various derivatives, particularly those incorporating nitro groups and amino acid moieties, to evaluate their efficacy in preclinical models of epilepsy. researchgate.netresearchgate.net

Studies on a series of N-substituted 4-amino-3-nitrocoumarins have yielded compounds with significant anticonvulsant effects. nih.gov One notable compound, N-(3-nitrocoumarin-4-yl)-4-aminobutyric acid, was found to be highly active in the maximal electroshock seizure (MES) test, a standard screening model for anticonvulsants. researchgate.net This suggests that the combination of a nitro group on the coumarin ring and a GABA-mimetic side chain is beneficial for this activity.

Further research into dinitro-coumarin derivatives has reinforced these findings. The compound methyl N-(3,6-dinitrocoumarin-4-yl)-4-aminobutyrate demonstrated a pronounced anticonvulsant effect in the subcutaneous pentylenetetrazole (scPTZ) test, which models primary-generalized convulsions. researchgate.netresearchgate.net The activity of these nitro-substituted coumarins highlights their potential as a basis for developing novel anticonvulsant agents.

Anticonvulsant Activity of Selected Nitrocoumarin Analogues
CompoundAnticonvulsant Test ModelObserved Activity
N-(3-nitrocoumarin-4-yl)-4-aminobutyric acidMaximal Electroshock (MES)Increased survival rate to 60% at 60-80 mg/kg
Methyl N-(3,6-dinitrocoumarin-4-yl)-4-aminobutyrateSubcutaneous Pentylenetetrazole (scPTZ)Pronounced anticonvulsant effect at 20-40 mg/kg

Antituberculosis Agent Development

The development of new antituberculosis (anti-TB) agents is a global health priority, and the coumarin scaffold has been explored for this purpose. nih.govresearchgate.net Structure-activity relationship (SAR) studies have provided insights into the features required for potent anti-TB activity. A key finding is that the presence of electron-withdrawing substituents on the coumarin ring is often necessary to enhance antimycobacterial effects. nih.gov This makes the nitro group, as present in this compound, a feature of particular interest for this therapeutic application.

While the broader class of benzopyrones has shown promise, specific analogues of nitro-substituted compounds in other heterocyclic systems have demonstrated potent activity. For example, 8-nitrobenzothiazinones (BTZs) are a novel class of anti-TB agents that act by inhibiting the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall. nih.gov Although structurally distinct from coumarins, the efficacy of these nitro-containing heterocycles underscores the potential importance of this functional group in targeting Mycobacterium tuberculosis. Research on coumarin derivatives continues, aiming to optimize their structure to create effective anti-TB agents with novel mechanisms of action. nih.govresearchgate.net

Broad Spectrum Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition

Coumarin derivatives have emerged as a significant class of carbonic anhydrase (CA) inhibitors. unifi.itdrugbank.com Their unique mechanism of action involves the hydrolysis of the lactone ring within the enzyme's active site, leading to the formation of 2-hydroxycinnamic acids, which then act as the inhibitory species. unifi.itdrugbank.com This class of inhibitors has shown promise for isoform-selective inhibition, particularly targeting tumor-associated human carbonic anhydrases (hCA) IX and XII over the more ubiquitous cytosolic isoforms hCA I and II. mdpi.comnih.gov

Research into various substituted coumarins has revealed that the nature and position of substituents on the coumarin scaffold play a crucial role in their inhibitory potency and selectivity. unifi.it While specific inhibitory data for this compound against various CA isoforms is not extensively documented in the reviewed literature, studies on related nitro-substituted coumarins provide valuable insights. For instance, a series of coumarin-linked 4-anilinomethyl-1,2,3-triazoles derived from 6-nitrocoumarin were synthesized and evaluated for their CA inhibitory activity. nih.gov These compounds demonstrated selective inhibition of the tumor-associated hCA IX and the cytosolic hCA XIII in the low to high nanomolar range, while showing significantly less activity against hCA I and II. nih.gov

Furthermore, investigations into 8-substituted coumarins have highlighted their potential as potent and selective inhibitors of hCA IX and XII, with some analogues exhibiting single-digit nanomolar Ki values against hCA XII. nih.gov The general structure-activity relationship (SAR) suggests that modifications at various positions of the coumarin ring can lead to highly selective inhibitors of the cancer-related CA isoforms. nih.gov Although direct experimental values for this compound are not available, the existing data on analogous compounds suggest that it could be a candidate for selective inhibition of tumor-associated carbonic anhydrases.

Table 1: Carbonic Anhydrase Inhibition by Functional Analogues of this compound

Compound hCA I (K~i~, nM) hCA II (K~i~, nM) hCA IX (K~i~, nM) hCA XII (K~i~, nM)
Coumarin >10,000 >10,000 - -
8-substituted coumarins >10,000 >10,000 Nanomolar potency Nanomolar potency
Coumarin-linked triazoles (from 6-nitrocoumarin) - - < 50 -

Note: The table presents generalized findings for classes of compounds due to the absence of specific data for this compound.

Steroid Sulfatase Inhibition

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of steroid hormones, and its inhibition is a therapeutic target for hormone-dependent cancers. semanticscholar.org Coumarin-based sulfamates have been identified as potent, active-site-directed inhibitors of STS. nih.gov The core structure for this activity is an aryl-O-sulfamate group. nih.gov

While specific inhibitory data for this compound is not available, extensive structure-activity relationship (SAR) studies on coumarin sulfamates provide a framework for predicting its potential activity. Research on 4-methylcoumarin-7-O-sulfamate (COUMATE) and its tricyclic analogues has demonstrated that modifications to the coumarin scaffold can significantly enhance inhibitory potency. nih.govnih.gov For instance, the development of tricyclic coumarin-based sulfamates has led to inhibitors with IC50 values in the nanomolar range, surpassing the activity of earlier non-steroidal inhibitors. nih.gov

Studies on oestrone sulfamate (EMATE) derivatives have shown that the introduction of electron-withdrawing groups, such as a nitro group, on the steroidal A-ring can enhance STS inhibitory activity. nih.gov Specifically, a 4-nitro substituent was found to be particularly favorable for potency. semanticscholar.orgnih.gov This suggests that the 6-nitro group in this compound could contribute positively to its STS inhibitory potential, likely through electronic effects within the enzyme's active site. Further research is needed to synthesize and evaluate the STS inhibitory activity of the sulfamated analogue of this compound to confirm this hypothesis.

Table 2: Steroid Sulfatase Inhibition by Functional Analogues of this compound

Compound Class Target Enzyme Potency
Tricyclic Coumarin Sulfamates Oestrone Sulfatase (E1-STS) IC~50~ in the nanomolar range nih.govnih.gov
4-Nitro-oestrone-3-O-sulfamate STS IC~50~ of 0.8 nM (placental microsomes) and 0.01 nM (MCF-7 cells) semanticscholar.org
3-(4-aminophenyl)-coumarin-7-O-sulfamates STS IC~50~ values in the range of 0.19 to 0.78 μM rsc.org

Note: The table presents data for classes of compounds to infer the potential activity of this compound derivatives.

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. nih.gov Coumarin derivatives, particularly 3-phenylcoumarins, have been investigated as potent inhibitors of xanthine oxidase. nih.govnih.gov

A study focusing on 3-phenylcoumarins and 2-phenylbenzofurans identified 3-(4-methoxyphenyl)-6-nitrocoumarin as a highly potent XO inhibitor. nih.gov This compound is a close functional analogue of this compound, suggesting that the 6-nitro substitution is a key determinant for high inhibitory activity. The IC50 value for 3-(4-methoxyphenyl)-6-nitrocoumarin was determined, and docking studies were performed to understand its interaction with the XO binding pocket. nih.gov

Further research on hydroxylated 3-arylcoumarins has also demonstrated their potential as XO inhibitors, with some compounds exhibiting IC50 values in the nanomolar range, significantly more potent than the reference drug allopurinol. nih.govcam.ac.uk The structure-activity relationship studies indicate that the substitution pattern on both the coumarin and the 3-phenyl ring significantly influences the inhibitory potency. nih.gov The presence of a nitro group at the 6-position of the coumarin ring appears to be a favorable feature for potent xanthine oxidase inhibition.

Table 3: Xanthine Oxidase Inhibition by Functional Analogues of this compound

Compound IC~50~ (μM)
3-(4-methoxyphenyl)-6-nitrocoumarin Potent inhibitor (specific value to be extracted from full text) nih.gov
3-(3'-Bromophenyl)-5,7-dihydroxycoumarin 0.091 nih.govcam.ac.uk
Allopurinol (Reference) ~14.75 researchgate.net

Note: The table includes data for a close functional analogue to indicate the potential high potency of this compound.

Structure-Activity Relationship (SAR) Elucidation

Impact of Nitro and Methyl Substituent Position on Biological Profile

The position of the nitro and methyl substituents on the coumarin ring system is critical in determining the biological activity profile of this compound and its analogues.

Nitro Substituent: The presence of a nitro group, an electron-withdrawing substituent, significantly influences the enzyme inhibitory properties. In the context of steroid sulfatase inhibition, studies on EMATE analogues have revealed that a nitro group on the aromatic ring generally enhances inhibitory potency. nih.gov Specifically, a 4-nitro group was found to be highly beneficial for activity. semanticscholar.orgnih.gov For xanthine oxidase inhibition, the 6-nitro substitution in 3-phenylcoumarins has been shown to be a key feature for high potency, as seen in the analogue 3-(4-methoxyphenyl)-6-nitrocoumarin. nih.gov

Role of Other Functional Group Modifications

Modifications of other functional groups on the coumarin scaffold have been extensively explored to optimize the biological activity of these compounds.

For carbonic anhydrase inhibition , the introduction of various substituents at different positions of the coumarin ring has led to the development of isoform-selective inhibitors. unifi.itnih.gov For instance, the addition of alkylpiperazine and arylpiperazine chains at the 8-position resulted in potent and selective inhibitors of the cancer-related hCA IX and hCA XII isoforms. nih.gov

In the development of steroid sulfatase inhibitors , the key functional group is the sulfamate moiety, typically at the 7-position of the coumarin ring. nih.govnih.gov Modifications at the 3- and 4-positions with various alkyl and aryl groups have been shown to fine-tune the inhibitory potency, with longer alkyl chains at the 4-position sometimes leading to increased activity. acs.org

For xanthine oxidase inhibition , the presence of a 3-phenyl or 3-heteroaryl group is a common feature in potent coumarin-based inhibitors. nih.govnih.gov The substitution pattern on this 3-aryl ring, such as the presence of methoxy or hydroxyl groups, plays a crucial role in the inhibitory activity. nih.govnih.gov The interplay between the substituents on the coumarin nucleus and the 3-aryl ring is essential for achieving high-potency xanthine oxidase inhibition.

Advanced Applications and Material Science Research of 3 Methyl 6 Nitrocoumarin Derivatives

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the coumarin (B35378) core is a key feature of its derivatives. This fluorescence can be modulated or "turned on/off" in the presence of specific analytes, making these compounds excellent candidates for developing highly sensitive and selective fluorescent probes and chemical sensors. The electron-withdrawing nature of the nitro group often plays a crucial role in the signaling mechanism of these sensors.

Metal Ion Detection (e.g., Zn²⁺, Fe³⁺)

Derivatives of 6-nitrocoumarin have been successfully developed as chemosensors for various metal ions. These sensors typically operate through a fluorescence quenching ("turn-off") or enhancement ("turn-on") mechanism upon binding to a target ion.

One study reported a novel 6-nitrocoumarin derivative, 6-nitro-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide , as a selective fluorescent chemosensor for copper ions (Cu²⁺). In aqueous solutions, this compound exhibited its highest fluorescence intensity specifically in the presence of Cu²⁺ when excited at a wavelength of 320 nm, allowing for selective detection over other metal ions. nih.gov

Other research has focused on creating "turn-off" probes. For instance, coumarin-based fluorescent probes have been synthesized for the dual recognition of both copper (Cu²⁺) and iron (Fe³⁺) ions. These probes show a significant decrease in fluorescence upon interaction with these specific ions, with detection limits reported to be in the micromolar range (approximately 10⁻⁵ M). nih.gov The development of such probes is significant due to the biological relevance of transition metals like Cu²⁺ and Fe³⁺. nih.gov The design of these molecular sensors is an active area of research, with computational methods like Quantitative Structure-Property Relationship (QSPR) being used to predict the stability and sensitivity of new coumarin-like ligands for heavy metal ions such as Cu²⁺, Cd²⁺, and Pb²⁺. researchgate.net

Table 1: Examples of 6-Nitrocoumarin Derivatives in Metal Ion Detection

Derivative NameTarget Ion(s)Detection MechanismKey Findings
6-nitro-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamideCu²⁺Fluorescence EnhancementHighest fluorescence intensity in the presence of Cu²⁺ compared to other cations. nih.gov
(E)-3-((3,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one (BS1)Cu²⁺, Fe³⁺Fluorescence Quenching ("Turn-off")Highly selective for Cu²⁺ and Fe³⁺ with a detection limit of ~10⁻⁵ M. nih.gov
(E)-3-((2,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one (BS2)Cu²⁺, Fe³⁺Fluorescence Quenching ("Turn-off")Direct detection of Cu²⁺ and Fe³⁺ with high selectivity. nih.gov

pH Sensing Capabilities

The fluorescence of coumarin derivatives can be highly sensitive to the local pH environment, a property that has been exploited to create fluorescent pH indicators. The protonation or deprotonation of functional groups on the coumarin scaffold can alter the internal charge transfer (ICT) characteristics of the molecule, leading to observable changes in fluorescence.

For example, the fluorescence of 6-aminocoumarin , which is synthesized by the reduction of 6-nitrocoumarin , is pH-dependent. Research shows that as the pH increases from 2.1 to 7.2, the fluorescence emission intensity of 6-aminocoumarin gradually increases, reaching a maximum at pH 7.2. researchgate.net This behavior makes it a useful scaffold for developing sensors that operate around physiological pH.

Furthermore, a coumarin-based probe has been designed for the quantitative imaging of mitochondrial pH values, demonstrating the applicability of these derivatives in complex biological systems. nih.gov Researchers have also synthesized families of coumarin-based indicators that are sensitive in either weakly acidic or weakly basic solutions, and these can be immobilized into membranes for optical pH sensing over a wide range, comparable to a glass electrode (pH 1-11). nih.govresearchgate.net

Biomolecule Detection and Imaging

Beyond simple ions, 6-nitrocoumarin derivatives are instrumental in detecting and imaging biologically significant molecules. The nitro group is particularly useful here, as it can be reduced by specific enzymes, leading to a "turn-on" fluorescence signal.

A key application is the detection of nitroreductase activity. Nitroreductases are enzymes found in various microorganisms. Compounds like 7-nitrocoumarin-3-carboxylic acid are essentially non-fluorescent but become highly fluorescent upon reduction of the nitro group to an amino group by these enzymes. This fluorogenic response allows for the sensitive detection of microorganisms. google.com

Similarly, derivatives such as 3-acetyl-6-nitrocoumarin have been used to create nanostructured electrode platforms for the electrocatalysis and detection of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). researchgate.net NADH is a crucial coenzyme in cellular metabolism. The modified electrodes, which generate a redox-active pair from the nitrocoumarin precursor, can act as a mediator for NADH oxidation, allowing for the development of sensitive amperometric biosensors with low detection limits (e.g., 2.95 µM for the 3-acetyl-6-nitrocoumarin platform). researchgate.netresearchgate.net Other research has shown that coumarin-based probes can be designed to detect biothiols, such as cysteine and glutathione. calvin.edu

Mitochondria-Targeted Bioimaging Fluorophores

Mitochondria are vital organelles, and their dysfunction is linked to numerous diseases. researchgate.net Fluorescent probes that can selectively accumulate in mitochondria are powerful tools for studying cellular health and disease. chemimpex.com The delocalized positive charge and lipophilic character of certain coumarin derivatives facilitate their accumulation within the mitochondria, driven by the organelle's negative membrane potential.

Researchers have developed coumarin-based fluorophores that emit in the far-red to near-infrared (NIR) region, which is advantageous for bioimaging due to deeper tissue penetration and lower autofluorescence. researchgate.net By modifying the coumarin scaffold, for instance by introducing specific heterocyclic moieties, both the photophysical properties and the selectivity for mitochondria can be fine-tuned. researchgate.net

A particularly relevant strategy involves using the nitro group as a trigger for imaging. A mitochondria-targeted fluorescent probe responsive to nitroreductase was developed. lookchem.com Such probes can selectively image tumor cells, which often exhibit high levels of nitroreductase in their hypoxic microenvironment, demonstrating immense potential for tumor detection. lookchem.com

Optoelectronic Materials Science

The unique photophysical properties of coumarin derivatives, including strong absorption, high fluorescence quantum yields, and good photostability, make them attractive for applications in optoelectronics. mdpi.com Their structure allows for the creation of molecules with strong intramolecular charge transfer (ICT) character, which is essential for devices that convert light into electricity.

Dye Sensitizers for Solar Cells

Dye-sensitized solar cells (DSSCs) are a promising alternative to conventional silicon-based solar cells. In a DSSC, a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor (like TiO₂) absorbs light, leading to electron injection into the semiconductor's conduction band and generating a current.

Coumarin derivatives have proven to be highly efficient photosensitizers for DSSCs. nih.gov Their performance is attributed to their high molar extinction coefficients and the ability to tune their energy levels (HOMO and LUMO) through chemical modification. For instance, introducing electron-donating groups at the 7-position and electron-withdrawing groups at the 3-position can optimize the molecule for light harvesting and efficient electron injection.

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the efficiency of various coumarin derivatives as sensitizers, guiding the design of new and improved dyes. Research has demonstrated that DSSCs using coumarin-based dyes can achieve high solar-light-to-electricity conversion efficiencies.

Table 2: Performance of Coumarin Derivatives in Dye-Sensitized Solar Cells (DSSC)

Dye Type/NameConversion Efficiency (η)Short-Circuit Current (Jsc)Open-Circuit Voltage (Voc)Fill Factor (FF)Reference
Unnamed Coumarin Derivative5.6%13.8 mA cm⁻²0.63 V0.63 nih.gov
3-ethynylaryl coumarin (Dye 8)2.00%9.28 mA cm⁻²367 mV-
3-ethynylaryl coumarin (Dye 9b)-10.19 mA cm⁻²--

Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

Coumarin derivatives have garnered significant interest in the field of optoelectronics due to their inherent photophysical properties, which are essential for applications in Organic Light-Emitting Diodes (OLEDs) and photovoltaic solar cells. researchgate.net These compounds are recognized for their high thermal stability, substantial optical band gaps, and excellent quantum yields, making them versatile for academic and industrial research. researchgate.net In the context of OLEDs, coumarin derivatives are utilized as fluorescent emitting materials. researchgate.net Specifically, certain derivatives have been successfully employed as dopants in the emissive layer of OLED devices, demonstrating their potential to serve as promising luminescent materials. researchgate.netresearchgate.net

In the realm of photovoltaics, coumarins function as sensitizers. rsc.org Their π-conjugated structure, combined with high molar absorption coefficients, makes them suitable as metal-free dye sensitizers in solar cells. researchgate.net The core benzopyrone structure of coumarin acts as an effective chromophore and fluorophore, which can be integrated into energy and electron transfer arrays critical for photovoltaic performance. researchgate.net The modification of the coumarin structure allows for the tuning of its electronic and photophysical properties to optimize performance in these applications. researchgate.net

Table 1: Key Properties of Coumarin Derivatives for Optoelectronic Applications

PropertyRelevance to OLEDs & PhotovoltaicsSource
High Quantum YieldEnhances the efficiency of light emission in OLEDs and charge generation in solar cells. researchgate.netresearchgate.net
Large Optical Band GapContributes to the stability and color purity of emitted light in OLEDs. researchgate.net
High Thermal StabilityEnsures the longevity and reliability of the electronic devices under operational heat. researchgate.net
π-Conjugated StructureFacilitates electron and energy transfer, crucial for both light emission and photovoltaic conversion. researchgate.net
High Molar AbsorptionAllows for efficient light harvesting when used as dye sensitizers in solar cells. researchgate.net

Electro-Optics Materials

The application of coumarin-containing polymers extends to the development of electro-optical materials. researchgate.net Certain noncentrosymmetric coumarin derivatives are particularly noted for their use in advanced research areas like optical communications and optical computing. researchgate.net The specific molecular arrangement and electronic properties of these materials allow them to modulate light in response to an electric field, a fundamental requirement for electro-optic devices. The versatility of the coumarin scaffold allows for chemical modifications that can enhance these properties, making them a subject of ongoing research for next-generation optical technologies. researchgate.net

Photoresponsive Polymers and Smart Materials

Coumarin derivatives are key components in the creation of photoresponsive polymers, also known as "smart" materials, which can change their properties in response to light. specificpolymers.com The primary mechanism involves a photoinduced cycloaddition reaction, where the coumarin moieties on polymer chains form dimers upon exposure to a specific wavelength of light (typically UV light), leading to crosslinking. specificpolymers.com This process is often reversible, as the dimers can be cleaved by irradiation with a different, shorter wavelength of light, thus breaking the crosslinks.

This reversible photocrosslinking has been explored for various applications. For instance, polymers containing coumarin derivatives have been used to create materials that can change their shape, solubility, or adhesion properties upon irradiation. specificpolymers.com The structural similarity of 3-Methyl-6-nitrocoumarin to compounds like 3-benzoyl-6-nitrocoumarin, which are used as sensitizers for photocrosslinkable polymers, highlights its potential in this area. google.com These polymers are foundational for developing materials for negative photoresists and other photomechanical systems. specificpolymers.comgoogle.com

Development of Nanofibers and Thin Films

The development of nanofibers and thin films represents a significant area of material science, with applications ranging from drug delivery to electronics. nih.govrsc.orgmdpi.comrsc.org Micro- and nanofibers are particularly valued for their high porosity and large surface-area-to-volume ratio. nih.govmdpi.com While specific research on nanofibers made directly from this compound is not prevalent, the photoresponsive polymers incorporating coumarin derivatives are excellent candidates for integration into such nanostructures. specificpolymers.com

Thin films can be fabricated using techniques like spin-coating. rsc.org Photoresponsive polymers containing coumarin can be processed into thin films whose properties, such as wettability or permeability, could be controlled by light. A proposed "nanofiber-to-film" (NTF) process, where nanofibers are melted at low temperatures to form a film, offers a novel route to fabricate flexible electronic devices and could potentially be adapted for coumarin-based polymers. rsc.org

Light-Controlled Ion Transport Systems and Photogate Sensors

The photoresponsive nature of coumarin derivatives provides a basis for creating light-controlled systems. Nitrocoumarin-modified nanostructured electrodes have been investigated for the electrochemical detection of NADH, demonstrating their utility in sensor applications. researchgate.net By applying a pre-reduction process, these modified electrodes can act as electrocatalytic platforms, enabling the development of amperometric sensors. researchgate.net

This sensing capability, combined with the ability of light to alter the chemical structure of coumarin derivatives, opens the possibility for developing photogate sensors. researchgate.netspecificpolymers.com In such a system, light would act as a gate, modulating the electrochemical signal. The photo-induced dimerization of coumarins could alter the permeability of a polymer matrix to ions, forming the basis for light-controlled ion transport systems. These advanced systems are relevant for applications in bio-sensing and controlled-release technologies.

Applications in Optical Information Storage

The ability of certain organic materials to switch between two stable states makes them suitable for optical information storage. Coumarin derivatives are of great interest for this application. rsc.org Research into peptidic luminophores containing a 6-nitro-coumarin-3-carboxylic acid moiety has shown that molecular packing can significantly influence photoluminescence, a property crucial for data storage. rsc.org

Furthermore, noncentrosymmetric coumarin derivatives have been identified as having potential applications in data storage. researchgate.net The photo-dimerization reaction of coumarin is a key enabling technology. specificpolymers.com Information can be "written" by using one wavelength of light to induce dimerization (crosslinking) in a polymer film and "erased" by using another wavelength to cleave the dimers, representing a rewritable optical storage medium.

Advanced Drug Delivery Systems

Advanced drug delivery systems (ADDS) are designed to improve the delivery, targeting, and release of therapeutic agents. utilitarianconferences.comnih.gov Coumarin derivatives have emerged as a valuable tool in this field, primarily for creating photo-triggered drug delivery systems (PTDDSs). mdpi.com In these systems, a drug molecule is attached to a coumarin derivative, acting as a photocleavable linker. mdpi.com The drug remains inactive and "caged" until the target site is irradiated with a specific wavelength of light. This triggers the cleavage of the coumarin linker, releasing the active drug with high spatiotemporal control. mdpi.comnih.gov

This approach minimizes off-target side effects and improves therapeutic efficacy. mdpi.commdpi.com For example, 7-hydroxymethyl substituted aminocoumarins have been used in iron complexes to photochemotherapeutically target mitochondria for cancer treatment. mdpi.com The development of self-assembling peptides and protein-based biomaterials like silk nanofibers and thin films also represents a frontier in ADDS, where coumarin-based photosensitizers or caged compounds could be embedded for controlled release. nih.govmdpi.comresearchgate.net

Laser Dye Applications

Coumarin derivatives are a well-established and critically important class of laser dyes, known for their high fluorescence quantum yields and broad tunability, particularly in the blue-green region of the visible spectrum. researchgate.netnist.gov The efficiency and spectral range of a coumarin-based laser dye are heavily influenced by the nature and position of its substituents. The core mechanism involves the absorption of light and subsequent emission at a longer wavelength, a process that is modulated by intramolecular charge transfer (ICT) from an electron-donating group (EDG) to an electron-withdrawing group (EWG).

In the structure of this compound, the nitro group (-NO₂) at the 6-position acts as a strong electron-withdrawing group. This feature is crucial for establishing the ICT character necessary for fluorescence. The methyl group (-CH₃) at the 3-position, while not as impactful as substituents at the 7-position, can still influence the molecule's electronic structure and photostability.

Research into coumarin laser dyes has shown that compounds with electron-donating groups, typically an amino or hydroxyl group at the 7-position, exhibit the most efficient laser action. nist.gov While this compound lacks a strong donor group at the 7-position, its fundamental coumarin structure, combined with the potent nitro-acceptor group, makes its derivatives potential candidates for laser applications. The synthesis of new derivatives, for instance by introducing an amino group at the 7-position, could yield compounds with significant laser dye capabilities. researchgate.netrsc.org

While specific studies focusing exclusively on this compound as a primary laser dye are not extensively documented, the principles governing coumarin dyes suggest its potential. The key to unlocking this potential lies in further derivatization to enhance the ICT character and improve the fluorescence quantum efficiency. The photophysical properties of related nitrocoumarins, such as those detailed in the table below, provide insight into the expected spectral behavior.

Table 1: Photophysical Properties of Selected Nitrocoumarin Derivatives

Compound Name Absorption Max (λabs) Emission Max (λem) Solvent Reference
3-Cyano-6-nitrocoumarin Not specified Not specified EtOH-EtOAc clockss.org
Methyl-7-nitrocoumarin-3-carboxylate Not specified Not specified Ethanol google.com

Chromophores and Fluorophores in Functional Materials

The term chromophore refers to the part of a molecule responsible for its color, while a fluorophore is a fluorescent chemical compound that can re-emit light upon light excitation. This compound and its derivatives are significant in material science due to their roles as both chromophores and fluorophores. lookchem.comrsc.org

As a chromophore, the vibrant yellow color of this compound makes it suitable for use as a dye in various industries, including textiles. lookchem.com Its chemical structure, featuring a conjugated π-system extended by a nitro group, is responsible for the absorption of light in the visible spectrum.

The true value of this compound in material science, however, lies in its fluorescent properties. It is recognized as a fluorescent probe for detecting cations in biological systems. lookchem.com The interaction between the coumarin derivative and specific ions can lead to a measurable change in fluorescence intensity, enabling the study of ion dynamics. The nitro group at the 6-position significantly influences the electronic and photophysical properties, making the molecule sensitive to its local environment. This sensitivity is a key attribute for a fluorescent sensor.

Furthermore, derivatives of 6-nitrocoumarin are being explored for their use in advanced functional materials. For example, peptides containing 6-nitro-coumarin-3-carboxylic acid have been synthesized to study solid-state fluorescence and stimuli-responsive emission properties. researchgate.net These studies show that the packing of molecules in the solid state can dramatically influence their luminescent behavior, with potential applications in OLEDs, optical data storage, and sensors. The aggregation-induced emission (AIE) properties of some coumarin derivatives, where fluorescence is enhanced in the aggregated state, are also a subject of intense research. researchgate.net

The development of functional materials often involves incorporating chromophores or fluorophores into a larger system, such as a polymer or a peptide. researchgate.net The synthesis of derivatives of this compound allows for its integration into these materials, imparting them with specific optical or sensing capabilities. For instance, its structure could be modified to create fluorescent probes for specific enzymes or to develop materials with nonlinear optical (NLO) properties.

Table 2: Applications of Related Nitrocoumarin Derivatives as Functional Chromophores/Fluorophores

Compound Derivative Application Functional Principle Reference
6-Nitro-coumarin-3-carboxylic acid peptides Solid-state luminophores, thermochromic materials Molecular packing and π-π stacking affect fluorescence and thermal response. researchgate.net
This compound Fluorescent probe for cations Cation binding modulates the fluorescence intensity. lookchem.com
7-Nitrocoumarin derivatives Fluorogenic substrates for enzyme detection Reduction of the nitro group by an enzyme leads to a highly fluorescent product. evitachem.com

Future Research Directions and Translational Perspectives for 3 Methyl 6 Nitrocoumarin

Exploration of Novel Reaction Pathways for Enhanced Synthetic Efficiency

The development of efficient and sustainable synthetic methodologies is crucial for the widespread application of 3-Methyl-6-nitrocoumarin. While classical methods like the Pechmann condensation followed by nitration are established, future research should focus on innovative strategies to improve yield, reduce reaction times, and minimize environmental impact. researchgate.net

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, or even solvent-free conditions, and employing catalysts that are reusable and non-toxic. researchgate.net Microwave-assisted synthesis is another avenue that could significantly shorten reaction times. maxwellsci.com

Photocatalysis and Electrosynthesis: These modern synthetic tools offer mild reaction conditions and high selectivity. unimi.itfrontiersin.org Exploring photocatalytic C-H functionalization or electrochemical methods for the introduction of the methyl and nitro groups could lead to more direct and efficient synthetic routes. unimi.it

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, safety, and scalability compared to traditional batch processes.

A comparative table of potential synthetic strategies is presented below:

Synthetic Strategy Potential Advantages Key Research Focus
Green Chemistry Reduced waste, lower toxicity, use of renewable resources. researchgate.netDevelopment of reusable catalysts, solvent-free reaction conditions.
Photocatalysis Mild reaction conditions, high selectivity, novel bond formations. unimi.itfrontiersin.orgIdentification of suitable photocatalysts and light sources for specific transformations.
Electrosynthesis Avoidance of harsh reagents, precise control over redox potentials.Optimization of electrode materials and reaction conditions for selective functionalization.
Flow Chemistry Enhanced safety, improved scalability, better process control.Design of microreactors and optimization of flow parameters for continuous production.

Deeper Mechanistic Insights into Biological and Photophysical Phenomena

A thorough understanding of the mechanisms underlying the biological and photophysical properties of this compound is essential for its rational design and application.

Biological Mechanisms:

The biological activities of coumarin (B35378) derivatives are diverse, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. nih.govchemmethod.com For this compound, research should aim to:

Identify Molecular Targets: Utilize techniques like proteomics and molecular docking to pinpoint the specific enzymes, receptors, or signaling pathways that interact with the compound. mdpi.com For instance, studies have shown that some nitrocoumarins can inhibit enzymes like carbonic anhydrases, which are implicated in tumorigenesis. bohrium.com

Elucidate Structure-Activity Relationships (SAR): Systematically modify the coumarin core and its substituents to understand how these changes affect biological activity. This can provide a roadmap for designing more potent and selective derivatives. mdpi.com

Investigate Cellular Uptake and Metabolism: Understanding how the compound enters cells and is metabolized is crucial for predicting its efficacy and potential for off-target effects.

Photophysical Phenomena:

Coumarins are well-known for their fluorescent properties, making them valuable as probes and sensors. chemimpex.com The photophysical behavior of this compound is influenced by the interplay of the electron-donating methyl group and the electron-withdrawing nitro group. Future research should focus on:

Solvatochromism Studies: Investigating how the absorption and emission spectra of the compound change in different solvents to understand its excited-state properties and potential as a polarity sensor. dtic.mil

Quantum Yield and Lifetime Measurements: Quantifying the efficiency of fluorescence and the duration of the excited state to optimize its performance as a fluorophore. dtic.mil

Theoretical Calculations: Employing computational methods like Density Functional Theory (DFT) to model the electronic structure and predict the photophysical properties of the compound and its derivatives. ijcrar.com

Rational Design Principles for Optimized Compound Performance

Building upon a deeper mechanistic understanding, the rational design of new this compound derivatives can lead to compounds with enhanced performance for specific applications.

Key design principles include:

Target-Oriented Synthesis: Designing and synthesizing derivatives with specific structural features intended to improve binding affinity and selectivity for a particular biological target. nih.gov

Modulation of Photophysical Properties: Strategically modifying the molecular structure to tune the absorption and emission wavelengths, increase fluorescence quantum yield, or introduce sensitivity to specific analytes. nih.gov For example, introducing different substituents can shift the emission color, which is desirable for multiplexed imaging applications. acs.org

Pro-drug and Bio-conjugation Strategies: Developing pro-drugs that release the active this compound molecule under specific physiological conditions, or conjugating it to other molecules to improve targeting and delivery.

Identification of New Therapeutic Targets and Material Science Applications

The unique properties of this compound open up possibilities for its use in a variety of new therapeutic and material science contexts.

New Therapeutic Targets:

While research has explored the anti-inflammatory and anticancer potential of related coumarins, there are numerous other therapeutic areas where this compound could be investigated. nih.gov These include:

Neurodegenerative Diseases: The antioxidant properties of some coumarins suggest potential applications in diseases associated with oxidative stress, such as Alzheimer's and Parkinson's disease. mdpi.com

Infectious Diseases: The antimicrobial activity of coumarins against a range of bacteria and fungi warrants further investigation, particularly in the context of rising antibiotic resistance. nih.govmdpi.com

Enzyme Inhibition: Targeting specific enzymes involved in disease progression is a key strategy in drug discovery. bohrium.com Screening this compound against a panel of clinically relevant enzymes could reveal novel therapeutic opportunities.

Material Science Applications:

The fluorescence and electronic properties of this compound make it a candidate for various material science applications. chemimpex.com

Organic Light-Emitting Diodes (OLEDs): The fluorescence of coumarin derivatives can be harnessed in the development of emissive layers for OLEDs. nih.gov

Fluorescent Probes and Sensors: The sensitivity of the coumarin scaffold to its environment can be exploited to create sensors for detecting metal ions, pH changes, or specific biomolecules. chemimpex.comrsc.org

Advanced Polymers and Biomaterials: Incorporating this compound into polymer backbones or as a pendant group could lead to new materials with tailored optical and mechanical properties for applications in areas like bioimaging and tissue engineering. aurorascientific.com

Scalability and Sustainability Considerations in Compound Development

For any promising compound to move from the laboratory to real-world applications, its synthesis must be scalable and sustainable. rsc.org

Key considerations include:

Cost-Effectiveness of Starting Materials: The availability and cost of the initial chemical building blocks are critical for large-scale production.

Process Safety and Environmental Impact: The synthetic route should be designed to minimize the use of hazardous reagents and solvents and to reduce waste generation (E-factor). researchgate.net

Regulatory Compliance: The manufacturing process must adhere to regulatory standards for quality control and purity.

Future research in this area should focus on developing a synthetic process for this compound that is not only efficient but also economically viable and environmentally responsible. rsc.org

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-Methyl-6-nitrocoumarin, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves nitration and alkylation of coumarin precursors. For example, nitration at the 6-position can be achieved using a mixture of nitric acid and sulfuric acid, followed by methylation via Friedel-Crafts alkylation . Optimization includes:

  • Temperature control : Nitration is exothermic; maintaining 0–5°C minimizes side reactions.
  • Catalyst selection : Lewis acids like AlCl₃ improve methylation efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

  • Methodology :

  • NMR : ¹H NMR shows characteristic peaks: a singlet (~δ 2.4 ppm) for the 3-methyl group and aromatic protons split due to nitro-group deshielding .
  • Mass spectrometry : ESI-MS displays a molecular ion peak at m/z 282.0868 (calculated for C₁₀H₇NO₅), with fragmentation patterns confirming nitro and methyl substituents .
  • IR spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-O lactone stretch) .

Q. What safety protocols are critical when handling this compound during synthesis?

  • Methodology :

  • Eye protection : Use chemical goggles and ensure eyewash stations are accessible due to corrosive nitration agents .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of nitro-group byproducts.
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?

  • Methodology :

  • Systematic validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time) to isolate variables .
  • Meta-analysis : Cross-reference datasets from Medicinal Chemistry Research and other journals to identify confounding factors (e.g., solvent effects on bioavailability) .
  • Structure-activity relationship (SAR) modeling : Use computational tools (e.g., molecular docking) to predict interactions and validate with in vitro assays .

Q. What strategies should be employed to design derivatives of this compound with enhanced pharmacological properties?

  • Methodology :

  • Functional group modification : Introduce electron-withdrawing groups (e.g., halogens) at the 7-position to modulate electronic effects and improve binding affinity .
  • Biological screening : Prioritize derivatives with low IC₅₀ values in enzyme inhibition assays (e.g., COX-2) and validate toxicity in zebrafish models .
  • Pharmacokinetic profiling : Assess logP values and metabolic stability via HPLC-MS to optimize bioavailability .

Q. How can conflicting spectral data for this compound in literature be reconciled?

  • Methodology :

  • Cross-lab validation : Compare NMR and MS data across multiple instruments (e.g., 500 MHz vs. 300 MHz NMR) to identify instrumental artifacts .
  • Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in complex spectra .
  • Collaborative databases : Share raw spectral data via platforms like PubChem to establish consensus .

Q. What experimental designs are optimal for studying the nitro-group’s role in the photostability of this compound?

  • Methodology :

  • UV-Vis spectroscopy : Monitor absorbance changes under controlled UV exposure to quantify degradation kinetics .
  • Computational modeling : Use TD-DFT to simulate excited-state behavior and predict nitro-group lability .
  • Comparative studies : Synthesize analogs without the nitro group and assess stability under identical conditions .

Methodological Guidance

  • Literature review : Prioritize journals like Med. Chem. Commun. and Medicinal Chemistry Research for synthesis protocols and SAR studies .
  • Data interpretation : Use frameworks from the National Research Council (NRC) to contextualize biomarker significance and research gaps .
  • Ethical reporting : Follow journal guidelines for graphical abstracts (e.g., avoiding compound-specific data in figures) and keyword indexing .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.